4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-bromophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDVFIFIMWTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384761 | |
| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-11-3 | |
| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
CAS Number: 5731-11-3
This technical guide provides a comprehensive overview of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of significant interest in chemical synthesis and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and material science industries.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 5731-11-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₉BrO₂ | [2][4][5][6] |
| Molecular Weight | 277.11 g/mol | [2][4][6] |
| Melting Point | 301-302 °C | [1] |
| Boiling Point | 418.1 °C at 760 mmHg | [1] |
| Density | 1.51 g/cm³ | [1] |
| Flash Point | 206.7 °C | [1] |
| LogP | 3.814 | [1] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient route to unsymmetrical biaryls.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of biphenyl carboxylic acids, which can be adapted for the specific synthesis of this compound.
Materials:
-
4-Bromobenzoic acid or an ester thereof
-
(4-Bromophenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the starting materials: one of the aryl halides (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) and the corresponding boronic acid (e.g., various substituted boronic acids).[7]
-
Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[7]
-
Add the base, such as potassium carbonate, to the mixture.[7]
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0).[7]
-
Heat the reaction mixture, typically to around 80°C, and stir for a designated period, often several hours, while monitoring the reaction's progress using thin-layer chromatography (TLC).[7]
-
Upon completion, cool the mixture and dilute it with water.
-
Extract the product into an organic solvent like ethyl acetate.[7]
-
Combine the organic layers and wash with water and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]
-
Purify the crude compound using column chromatography with a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the pure biphenyl carboxylic acid derivative.[7]
Caption: Generalized Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl derivatives.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants confirm the substitution pattern of the biphenyl rings.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Applications in Research and Drug Development
Biphenyl carboxylic acid derivatives are recognized as important structural motifs in medicinal chemistry and material science.
Anticancer and Antimicrobial Research
Derivatives of biphenyl carboxylic acid have been synthesized and investigated for their potential as anticancer agents. For instance, certain synthesized biphenyl carboxylic acids have demonstrated in vitro activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[7] Additionally, related biphenyl structures have been explored for their antifungal properties against pathogenic species of the Candida genus.[9]
Synthetic Building Block
As a bifunctional molecule with a bromine atom and a carboxylic acid group on separate phenyl rings, this compound is a versatile intermediate in organic synthesis. The bromine atom can participate in further cross-coupling reactions to create more complex poly-aromatic systems, while the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols. This makes it a valuable building block for the synthesis of liquid crystals, polymers, and active pharmaceutical ingredients (APIs). The biphenyl core is a key feature in several commercial drugs, highlighting the importance of this structural class.[7]
References
- 1. Page loading... [guidechem.com]
- 2. [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester | C14H11BrO2 | CID 737627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scbt.com [scbt.com]
- 5. 5731-11-3|4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid(5731-11-3) 1H NMR spectrum [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Physical Properties of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to facilitate its use in experimental design, drug development, and materials science.
Core Physical and Chemical Properties
This compound, with the CAS number 5731-11-3, is a biphenyl derivative containing both a carboxylic acid and a bromo functional group.[1][2][3][4] These features contribute to its specific physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C13H9BrO2 | [1][2][3][5] |
| Molecular Weight | 277.11 g/mol | [2][3][5] |
| Melting Point | 301-302 °C | [1] |
| Boiling Point | 418.1 °C at 760 mmHg | [1] |
| Density | 1.51 g/cm³ | [1] |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.632 | [1] |
| Flash Point | 206.7 °C | [1] |
| pKa | Data not readily available in search results. | |
| LogP | 3.81430 | [1] |
General Physical Characteristics of Biphenyl Carboxylic Acids
Carboxylic acids, as a class, exhibit distinct physical properties primarily due to the presence of the carboxyl (-COOH) group, which allows for strong intermolecular hydrogen bonding.[6][7]
-
Boiling Points : Carboxylic acids generally possess high boiling points, often higher than alcohols of comparable molecular weight, because they can form stable hydrogen-bonded dimers.[6][7]
-
Solubility : The polarity of the carboxyl group makes smaller carboxylic acids soluble in water.[6][8] However, for a larger molecule like this compound, the large nonpolar biphenyl structure is expected to significantly decrease its solubility in aqueous solutions, while making it more soluble in organic solvents.[8]
-
Physical State : Due to its high molecular weight and strong intermolecular forces, this compound is a solid at room temperature, consistent with higher-molecular-weight carboxylic acids which are typically waxy solids.[9]
Experimental Protocols for Property Determination
While specific experimental data for the determination of every physical property of this compound is not detailed in the provided results, standard methodologies for carboxylic acids are well-established.
Melting Point Determination
A common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary tube method.
-
Sample Preparation : A small amount of the dry, powdered compound is packed into a thin-walled capillary tube.
-
Apparatus : The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
Observation : The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Solubility Assessment
The solubility can be qualitatively and quantitatively determined through standardized lab procedures.
-
Solvent Selection : A range of solvents from polar (e.g., water, ethanol) to nonpolar (e.g., hexane, toluene) is selected.
-
Procedure : A known mass of the compound is added incrementally to a fixed volume of the solvent at a constant temperature. The mixture is stirred or agitated until no more solute dissolves.
-
Analysis : The concentration of the saturated solution is then determined, often using spectroscopic methods, to quantify the solubility.
Spectroscopic Analysis
Spectroscopic techniques are crucial for structural elucidation and confirmation.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance) : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted NMR spectra are available for this compound.[1] The chemical shifts and coupling patterns of the aromatic protons in the biphenyl system would be characteristic.
-
IR (Infrared) Spectroscopy : IR spectroscopy is used to identify the functional groups present. For this molecule, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-Br stretching, as well as aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show the molecular ion peak and other peaks corresponding to the fragmentation of the biphenyl carboxylic acid structure.
Logical Workflow: Synthesis
Biphenyl carboxylic acids are often synthesized via cross-coupling reactions. A common and powerful method is the Suzuki-Miyaura cross-coupling reaction. The diagram below illustrates a logical workflow for a potential synthesis of the target molecule.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. CAS 5731-11-3 | 2621-9-17 | MDL MFCD00452920 | 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 5. 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid(5731-11-3) 1H NMR spectrum [chemicalbook.com]
- 6. ck12.org [ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. tsfx.edu.au [tsfx.edu.au]
Spectroscopic and Spectrometric Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a compound of interest in pharmaceutical and materials science research. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Introduction
This compound is a biphenyl derivative containing both a carboxylic acid and a bromo functional group. These features make it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound. This guide presents a consolidation of available spectral data to support research and development activities.
Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound and its closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in a structured format from the search results. |
Note: While specific peak assignments and coupling constants were not found in a consolidated source, ¹H NMR spectra are available for this compound, indicating the presence of aromatic protons. Further analysis of the raw data would be required for a detailed assignment.
Table 2: ¹³C NMR Spectral Data of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| A full peak list is not available. The spectrum is available in spectral databases. | Aromatic and carbonyl carbons |
Note: The listed ¹³C NMR data is for the methyl ester derivative, methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. The chemical shifts for the carboxylic acid will be similar for the aromatic carbons, with the most significant difference being the signal for the carbonyl carbon, which is expected to be in the range of 165-185 ppm for a carboxylic acid.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3080 | Medium | C-H stretch (Aromatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium to Strong | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~1070 | Strong | C-Br stretch |
| 950-910 | Medium, Broad | O-H bend (Carboxylic acid dimer) |
Note: The IR data is based on characteristic absorption frequencies for aromatic carboxylic acids and brominated aromatic compounds. Specific experimental data for this compound was not found in a tabulated format.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate (GC-MS)
| m/z | Relative Intensity | Possible Fragment |
| 292/290 | [M]+ (Molecular ion) | |
| 261/259 | [M - OCH₃]+ | |
| 233/231 | [M - COOCH₃]+ | |
| 152 | [C₁₂H₈]+ |
Note: The presented mass spectrometry data is for the methyl ester derivative. For the carboxylic acid, the molecular ion peak would be observed at m/z 278/276 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as the acidic proton may exchange with residual water, leading to peak broadening or disappearance.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Reference: TMS at 0 ppm or the solvent carbon signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier-transform infrared spectrometer with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids ([M-H]⁻).
-
Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
Data Acquisition (EI-MS):
-
Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Electron Energy: Typically 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.
An In-depth Technical Guide to the 1H NMR Spectrum of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. This compound is of interest in medicinal chemistry and materials science, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a distinct set of signals corresponding to the aromatic protons on its two phenyl rings and the carboxylic acid proton. The data presented in Table 1 is based on the analysis of structurally similar compounds, including [1,1'-biphenyl]-4-carboxylic acid and 4-bromobiphenyl.[1][2] The electron-withdrawing nature of the carboxylic acid group and the bromine atom significantly influences the chemical shifts of the neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~7.65 | Doublet (d) | ~8.5 | 2H |
| H-3', H-5' | ~7.55 | Doublet (d) | ~8.5 | 2H |
| H-2, H-6 | ~7.75 | Doublet (d) | ~8.4 | 2H |
| H-3, H-5 | ~8.15 | Doublet (d) | ~8.4 | 2H |
| -COOH | >12.0 | Singlet (s), broad | - | 1H |
Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on data for analogous compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of DMSO-d₆ is often preferred for carboxylic acids to ensure complete dissolution and to observe the exchangeable carboxylic acid proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrumentation:
-
A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion and resolution of coupling patterns.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) is sufficient to cover the expected chemical shift range of all protons.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants for each signal.
Visualization of Signaling Pathways
The spin-spin coupling interactions between the aromatic protons of this compound can be visualized as a logical relationship diagram. In the para-substituted rings, the protons ortho to the substituent will couple with the protons meta to the substituent, resulting in a characteristic doublet of doublets or, more simply, a doublet pattern (an AA'BB' system).
Caption: ¹H NMR spin-spin coupling in this compound.
References
An In-depth Technical Guide to the ¹³C NMR of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. This includes a detailed summary of its ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a relevant synthetic method for its preparation.
Introduction
This compound is a biphenyl derivative of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a common structural motif in many biologically active compounds and functional materials. The presence of the bromo and carboxylic acid functional groups provides versatile handles for further chemical modifications, making it a valuable building block in organic synthesis. Accurate characterization of this compound is crucial, and ¹³C NMR spectroscopy is a primary analytical technique for its structural elucidation and purity assessment. This guide offers a detailed analysis of its carbon skeleton through the interpretation of its ¹³C NMR spectrum.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was analyzed in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Due to the lack of a publicly available, fully assigned spectrum for this specific compound, the following peak assignments are predicted based on established substituent effects on the chemical shifts of aromatic carbons and data from analogous compounds.
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | ~167.5 | The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum. |
| C4' | ~121.5 | The carbon atom directly bonded to the bromine atom (C-Br) is shielded compared to other aromatic carbons. |
| C1 | ~144.5 | Quaternary carbon attached to the carboxylic acid group, deshielded by the carboxyl group and the adjacent phenyl ring. |
| C1' | ~139.0 | Quaternary carbon attached to the bromine-substituted phenyl ring, deshielded by the adjacent phenyl ring. |
| C4 | ~130.0 | Quaternary carbon to which the second phenyl ring is attached, deshielded by the substituent effect. |
| C2', C6' | ~132.0 | Aromatic CH carbons ortho to the bromine atom are deshielded. |
| C3', C5' | ~129.0 | Aromatic CH carbons meta to the bromine atom. |
| C2, C6 | ~127.0 | Aromatic CH carbons ortho to the carboxylic acid group. |
| C3, C5 | ~130.5 | Aromatic CH carbons meta to the carboxylic acid group. |
Note: These are predicted chemical shifts. Actual experimental values may vary slightly depending on the specific conditions of the NMR experiment.
Molecular Structure with Carbon Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the ¹³C NMR data table.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms the carbon-carbon bond between the two phenyl rings.
Materials:
-
4-Bromobenzoic acid
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
¹³C NMR Data Acquisition
The following is a general protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an organic compound.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
Instrumental Parameters (for a typical 400 MHz NMR spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Solvent: DMSO-d₆ (or other as prepared).
-
Temperature: 298 K (25 °C).
-
Number of Scans (ns): 1024 to 4096 (or more, depending on sample concentration to achieve adequate signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 200-250 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if quantitative analysis is desired (requires a longer relaxation delay).
-
Assign the peaks to the corresponding carbon atoms in the molecule.
Conclusion
This technical guide provides essential information on the ¹³C NMR spectroscopy of this compound. The predicted spectral data, along with the detailed experimental protocols for its synthesis and NMR analysis, serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science. Accurate and thorough characterization using techniques like ¹³C NMR is fundamental for ensuring the quality and identity of such important chemical building blocks.
An In-depth Technical Guide to the Mass Spectrum of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrum of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. Due to the limited availability of published spectra for this specific compound, this guide combines theoretical fragmentation patterns, analysis of analogous compounds, and established mass spectrometry principles to serve as a robust reference for researchers.
Molecular Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₃H₉BrO₂
-
Molecular Weight: 277.11 g/mol [1]
-
CAS Number: 5731-11-3[1]
Predicted Electron Ionization Mass Spectrum
The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the carboxylic acid group and the biphenyl structure. The presence of a bromine atom will be readily identifiable by the characteristic M+2 isotopic peak.
Data Presentation: Predicted Mass Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 278 / 276 | Molecular Ion [M]⁺ | [C₁₃H₉BrO₂]⁺ | Ionization of the parent molecule. The presence of two peaks of nearly equal intensity is due to the ⁷⁹Br and ⁸¹Br isotopes. |
| 259 / 257 | [M - OH]⁺ | [C₁₃H₈BrO]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 232 / 230 | [M - COOH]⁺ | [C₁₂H₈Br]⁺ | Loss of the entire carboxyl group as a radical. This corresponds to the 4-bromobiphenyl cation. |
| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ | Loss of a bromine radical from the [C₁₂H₈Br]⁺ fragment. This corresponds to the biphenyl cation radical. |
| 151 | [C₁₂H₇]⁺ | [C₁₂H₇]⁺ | Loss of a hydrogen atom from the biphenyl cation. |
| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Cleavage of the biphenyl ring, corresponding to a benzyne radical cation. |
Note: The relative intensities of these peaks are predicted based on general fragmentation rules and data from analogous compounds. Actual experimental values may vary.
Fragmentation Pathway Analysis
Electron ionization (EI) of this compound will induce fragmentation, providing valuable structural information. The primary fragmentation events are centered around the carboxylic acid moiety and the carbon-bromine bond. A strong molecular ion peak is expected due to the stability of the aromatic system.
Key fragmentation steps include:
-
Loss of Hydroxyl Radical (-OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in an acylium ion ([M-17]⁺).
-
Loss of Carboxyl Radical (-COOH): Decarboxylation leads to the formation of the 4-bromobiphenyl cation radical ([M-45]⁺). This is often a prominent peak in the spectra of aromatic carboxylic acids.
-
Loss of Bromine Radical (-Br): Subsequent fragmentation of the 4-bromobiphenyl cation can involve the loss of a bromine radical to form the biphenyl cation radical (m/z 152).
Visualization of the Fragmentation Pathway
Caption: Predicted fragmentation pathway of this compound under electron ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general method for the analysis of this compound using GC-MS. Derivatization to a more volatile ester form (e.g., methyl ester) is often recommended for robust analysis of carboxylic acids by GC-MS, although direct analysis of the acid is also possible.
Sample Preparation (Derivatization to Methyl Ester)
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable solvent mixture (e.g., Toluene/Methanol).
-
Derivatization: Add a methylating agent such as (Trimethylsilyl)diazomethane dropwise until a persistent yellow color is observed.
-
Quenching: Add a few drops of acetic acid to quench the excess derivatizing agent.
-
Dilution: Dilute the sample to the desired concentration with an appropriate solvent (e.g., Hexane) for GC-MS analysis.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B quadrupole MS detector or equivalent.
-
GC Column: HP-5ms fused-silica capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode at 260°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 300°C at a rate of 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Mass Scan Range: m/z 50-650.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the GC-MS analysis of this compound.
Conclusion
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered on the loss of the carboxyl group and the bromine atom, offers key identifiers for this molecule. The provided experimental protocol serves as a starting point for developing a robust analytical method for its characterization and quantification. Researchers are encouraged to use this guide as a reference while performing their own empirical analyses.
References
An In-depth Technical Guide on the Crystal Structure of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological applications of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid and its derivatives. While crystallographic data for the parent compound, this compound, is not publicly available in crystallographic databases, this guide leverages data from a closely related derivative to elucidate key structural features and intermolecular interactions. The methodologies for synthesis and structural analysis are detailed, and the role of these compounds as potential anticancer agents targeting tubulin polymerization is explored.
Crystal Structure Analysis: A Case Study of a this compound Derivative
In the absence of publicly available crystal structure data for this compound, we present a detailed analysis of a structurally related derivative: 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate . The crystallographic data for this compound provides valuable insights into the molecular geometry and intermolecular interactions that are likely to be characteristic of this class of molecules.
Crystallographic Data
The crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₄BrClO₃ |
| Molecular Weight | 417.67 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.8347(3) |
| b (Å) | 18.0933(7) |
| c (Å) | 10.8253(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1730.49(11) |
| Z | 4 |
| Temperature (K) | 296(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Molecular Geometry
The molecular structure of the derivative reveals a non-planar conformation. The dihedral angle between the two aromatic rings of the biphenyl moiety is 24.57(4)°.[1] This twist is a common feature in biphenyl systems and is influenced by steric hindrance between the ortho-hydrogens. The ester group linking the biphenyl and the 4-bromo-2-chlorophenyl moieties has a torsion angle of -166.6(2)°.[1]
Supramolecular Features and Intermolecular Interactions
The crystal packing of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate is stabilized by a network of intermolecular interactions.[1] Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from C···H/H···C (32.2%), H···H (26.3%), Br···H/H···Br (10.7%), O···H/H···O (10.4%), and Cl···H/H···Cl (7.5%) contacts.[1]
Notably, short halogen···oxygen contacts are observed, with Cl···O and Br···O distances of 2.991(3) Å and 3.139(2) Å, respectively.[1] These interactions contribute to the formation of molecular sheets.
Experimental Protocols
This section details the methodologies for the synthesis of this compound derivatives and the subsequent analysis of their crystal structure.
Synthesis of this compound Derivatives
A common and versatile method for the synthesis of unsymmetrical biaryls, such as the biphenyl core of the target molecule, is the Suzuki-Miyaura cross-coupling reaction.
General Procedure:
-
Reaction Setup: To a solution of a brominated benzoic acid or ester (1 equivalent) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) is added a substituted boronic acid (1-1.2 equivalents) and a base such as potassium carbonate (2-3 equivalents).
-
Catalyst Addition: A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated, typically to 80-100 °C, and stirred for several hours (4-24 h) under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired biphenyl carboxylic acid derivative.
Workflow for Synthesis:
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.
General Procedure:
-
Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Workflow for SCXRD:
Biological Activity: Inhibition of Tubulin Polymerization
Derivatives of biphenyl-4-carboxylic acid have been identified as inhibitors of tubulin polymerization, a mechanism of action that is the basis for several established anticancer drugs.[1]
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, particularly in the formation of the mitotic spindle. Small molecules that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
Many tubulin inhibitors, including colchicine and its analogues, bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis.
Signaling Pathway
The following diagram illustrates the process of tubulin polymerization and its inhibition by small molecule inhibitors that bind to the colchicine site.
Conclusion
This technical guide has provided an in-depth look at the crystal structure, synthesis, and biological relevance of this compound derivatives. While the specific crystal structure of the parent compound remains to be determined, analysis of a close derivative offers significant insights into the molecular architecture and non-covalent interactions governing the solid-state assembly of this class of compounds. The detailed experimental protocols for synthesis and crystallographic analysis serve as a valuable resource for researchers in the field. Furthermore, the elucidation of their mechanism of action as tubulin polymerization inhibitors highlights their potential as lead compounds in the development of novel anticancer therapeutics. Further research into the structure-activity relationships of these derivatives is warranted to optimize their efficacy and selectivity.
References
Navigating the Solubility Landscape of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this document aggregates qualitative solubility information based on the principles of organic chemistry, presents quantitative data for the closely related analog 4-Biphenylcarboxylic acid as a reference, and furnishes a detailed experimental protocol for the precise determination of solubility. This guide is intended to be a critical resource for researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection and experimental design.
Introduction
This compound is a biphenyl derivative with a carboxylic acid functional group and a bromine substituent. Its structural features, including a non-polar biphenyl core and a polar carboxylic acid group, result in a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its solubility is paramount for reaction optimization, purification, formulation, and the development of analytical methods. This guide addresses the current information gap by providing a consolidated resource on the solubility of this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 5731-11-3 |
| Molecular Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.11 g/mol |
| Melting Point | 301-302 °C |
Solubility Profile
Qualitative Solubility Analysis
Based on the "like dissolves like" principle of chemical solubility, the following qualitative predictions can be made for this compound:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar carboxylic acid group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the large, non-polar biphenyl core will significantly limit this solubility. It is expected to be poorly soluble in water.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents can engage in dipole-dipole interactions and may be good solvents for this compound, capable of solvating both the polar carboxylic acid group and the non-polar biphenyl structure.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The significant non-polar character of the biphenyl rings suggests that there will be some solubility in non-polar organic solvents. A related compound, 4'-bromobiphenyl-2-carboxylic acid, has been noted to be soluble in dichloromethane and chloroform.
Quantitative Solubility Data (Analog Compound)
Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Methanol | 25 | 1.5 |
| 40 | 3.2 | |
| Ethanol | 25 | 1.2 |
| 40 | 2.8 | |
| Acetone | 25 | 5.8 |
| 40 | 10.5 | |
| Ethyl Acetate | 25 | 2.1 |
| 40 | 4.5 | |
| Toluene | 25 | 0.3 |
| 40 | 0.7 |
Disclaimer: The data presented in Table 1 is for 4-Biphenylcarboxylic acid and should be considered an estimate for this compound. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, the following gravimetric method is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Drying oven
-
Centrifuge (optional)
Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. If necessary, centrifuge the vial to facilitate phase separation.
-
Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and place it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once the solvent has completely evaporated, weigh the container with the dried solute.
-
Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:
S = (m_solute / m_solvent) * 100
where:
-
m_solute is the mass of the dried solute.
-
m_solvent is the mass of the solvent in the withdrawn supernatant (mass of supernatant - mass of solute).
-
Experimental Workflow Diagram
Caption: Workflow for the Gravimetric Determination of Solubility.
Conclusion
While quantitative solubility data for this compound remains to be definitively published, this guide provides a robust framework for researchers. By understanding the qualitative solubility profile, leveraging data from a close structural analog, and employing the detailed experimental protocol provided, scientists and drug development professionals can effectively work with this compound and contribute to the collective knowledge base by determining and publishing precise solubility data.
In-Depth Technical Guide on the Thermal Stability of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. Due to the limited availability of specific thermal decomposition data in publicly accessible literature, this guide focuses on its known melting point and provides detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard methods for assessing the thermal stability of such organic compounds. Furthermore, this guide explores the potential role of this compound in drug discovery through a hypothetical signaling pathway.
Physicochemical Properties and Thermal Data
This compound is a biphenyl derivative containing a carboxylic acid group and a bromine atom. These functional groups influence its chemical reactivity, potential biological activity, and physical properties, including its thermal stability. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science.[1][2]
Table 1: Physicochemical and Thermal Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.11 g/mol |
| CAS Number | 5731-11-3 |
| Melting Point (°C) | 301-302 |
| Decomposition Temperature (°C) | Data not available in cited literature. A detailed TGA protocol is provided below to determine this value. |
Note: The melting point is a key indicator of thermal stability. The high melting point of this compound suggests strong intermolecular forces and a relatively stable crystal lattice.
Experimental Protocols for Thermal Analysis
To determine the precise thermal decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, moisture content, and the presence of residual solvents.
Objective: To determine the onset and maximum decomposition temperature of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the sample is a homogenous, fine powder to promote uniform heating.[3]
-
Use a consistent sample weight, typically between 5 and 10 mg, for all analyses.[3]
-
Place the sample in a clean, inert crucible (e.g., alumina or platinum) and distribute it evenly across the bottom.[3][4]
Experimental Procedure:
-
Instrument Setup:
-
Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]
-
Perform a baseline run with an empty crucible to subtract any instrumental drift.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a linear rate of 10°C/min up to a final temperature of 600°C. A higher final temperature may be necessary if no significant weight loss is observed.[6]
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
The onset of decomposition is determined from the temperature at which significant mass loss begins.
-
The peak of the first derivative of the TGA curve indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and enthalpies of fusion and crystallization.[7][8]
Objective: To accurately determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Weigh 2-6 mg of the powdered sample into a clean aluminum DSC pan.[9]
-
Hermetically seal the pan to prevent any loss of sample due to sublimation before melting.[7]
Experimental Procedure:
-
Instrument Setup:
-
Use an empty, hermetically sealed aluminum pan as a reference.[8]
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample at a controlled rate of 10°C/min to a temperature approximately 20-30°C above the expected melting point (e.g., 350°C).[8]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.[7]
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal characterization of a solid organic compound like this compound.
Hypothetical Signaling Pathway Inhibition
Biphenyl carboxylic acid derivatives are explored in drug discovery for various therapeutic targets, including as kinase inhibitors.[1][10] The following diagram illustrates a hypothetical scenario where this compound acts as a small molecule inhibitor in a generic mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[11][12]
Disclaimer: The signaling pathway diagram is a generalized and hypothetical representation to illustrate a potential application context. There is no direct evidence from the searched literature to suggest that this compound specifically inhibits the MEK kinase or any other component of this pathway.
Conclusion
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. torontech.com [torontech.com]
- 4. youtube.com [youtube.com]
- 5. tainstruments.com [tainstruments.com]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. web.williams.edu [web.williams.edu]
- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Articles | Smolecule [smolecule.com]
Theoretical Exploration of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Biphenyl carboxylic acid derivatives are a significant class of organic compounds with diverse applications, including their use as intermediates in the synthesis of pharmaceuticals and functional materials. The introduction of a bromine substituent and a carboxylic acid group onto the biphenyl scaffold, as in 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, is expected to modulate its physicochemical properties, including its electronic structure, reactivity, and intermolecular interactions. Understanding these properties at a molecular level is crucial for the rational design of new drugs and materials.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate the intricate details of molecular structure and behavior. This guide focuses on the application of Density Functional Theory (DFT) to predict the optimized geometry, vibrational frequencies, and electronic characteristics of this compound.
Molecular Structure and Properties
The foundational step in the theoretical investigation of any molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy arrangement of the atoms.
Chemical Information:
| Property | Value |
| Chemical Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.11 g/mol |
| CAS Number | 5731-11-3 |
Optimized Geometrical Parameters (Hypothetical Data)
The following table presents hypothetical yet representative bond lengths and dihedral angles for this compound, as would be predicted by DFT calculations. These values are based on typical bond lengths for similar organic molecules and the expected non-planar conformation of the biphenyl system.
| Parameter | Bond/Atoms | Predicted Value (Å or °) |
| Bond Length | C-C (in phenyl rings) | ~1.39 - 1.41 |
| C-C (inter-ring) | ~1.49 | |
| C-Br | ~1.91 | |
| C-C (carboxyl) | ~1.49 | |
| C=O | ~1.22 | |
| C-O | ~1.35 | |
| O-H | ~0.97 | |
| Dihedral Angle | Phenyl-Phenyl | ~35 - 45 |
Computational Methodology
The theoretical data presented in this guide would be generated using a standard computational chemistry workflow. The following sections detail the typical experimental protocols for such calculations.
Geometry Optimization
The molecular geometry of this compound would be optimized using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known for its accuracy in predicting the geometries of organic molecules. A sufficiently large basis set, for instance, 6-311++G(d,p), would be employed to provide a good description of the electronic distribution, including polarization and diffuse functions. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.
Electronic Properties Analysis
The electronic properties of the molecule, which are crucial for understanding its reactivity and spectroscopic behavior, are investigated through several analyses:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions and reaction mechanisms.
-
Mulliken Charge Analysis: This analysis provides a quantitative measure of the partial atomic charges, offering further insight into the electronic distribution and polarity of the molecule.
Predicted Spectroscopic and Electronic Data (Hypothetical)
The following tables summarize the expected quantitative data from the theoretical analyses described above.
Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3500 | Carboxylic acid O-H stretching |
| C-H stretch (aromatic) | ~3100 - 3000 | Aromatic C-H stretching |
| C=O stretch | ~1700 - 1680 | Carboxylic acid C=O stretching |
| C=C stretch (aromatic) | ~1600 - 1450 | Aromatic ring C=C stretching |
| C-O stretch | ~1300 - 1200 | Carboxylic acid C-O stretching |
| C-Br stretch | ~600 - 500 | Carbon-Bromine stretching |
Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.0 eV |
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the theoretical study of this compound.
An In-depth Technical Guide to 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a key intermediate in the synthesis of various organic compounds, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a carboxylic acid group and a brominated phenyl ring, allows for diverse chemical modifications, making it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and modern preparative methods for this compound. It includes detailed experimental protocols, a summary of its physicochemical properties, and a discussion of its applications, with a focus on its role in drug discovery.
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The substitution pattern on the biphenyl core dictates its pharmacological activity. This compound serves as a versatile precursor for the synthesis of a wide range of substituted biphenyls. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other transformations, while the bromo substituent is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
History and Discovery
While a singular, seminal report on the "discovery" of this compound is not readily apparent in the historical literature, its synthesis and utility emerged with the development of robust cross-coupling methodologies in the latter half of the 20th century. The advent of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, provided a straightforward and efficient means to construct the biphenyl core from readily available starting materials. Early methods for the synthesis of substituted biphenyl carboxylic acids were often multi-step and lower-yielding, relying on classical reactions like the Ullmann condensation or Sandmeyer reaction followed by oxidation. The development of modern cross-coupling techniques has made this compound and its analogs readily accessible for research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 5731-11-3 |
| Molecular Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.11 g/mol |
| Melting Point | 248-252 °C |
| Boiling Point | 418.1 °C at 760 mmHg |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethyl acetate, and other polar organic solvents. Insoluble in water. |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of 7.5-8.2 ppm. The carboxylic acid proton is a broad singlet further downfield. |
| ¹³C NMR | Aromatic carbons appear in the range of 120-145 ppm. The carbonyl carbon of the carboxylic acid is observed around 167 ppm. |
| IR (Infrared) | Characteristic broad O-H stretch of the carboxylic acid from 2500-3300 cm⁻¹, a strong C=O stretch around 1680-1700 cm⁻¹, and C-Br stretch in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M+) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) are observed. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of 4-carboxyphenylboronic acid with 1-bromo-4-iodobenzene.
Figure 1: General workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
Materials:
-
4-Carboxyphenylboronic acid (1.0 eq)
-
1-Bromo-4-iodobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-carboxyphenylboronic acid, 1-bromo-4-iodobenzene, and sodium carbonate.
-
Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials.
Signaling Pathway Modulation
Derivatives of this compound have been investigated as modulators of various signaling pathways implicated in diseases such as cancer and inflammation. For example, the biphenyl scaffold can be elaborated to target protein-protein interactions or enzyme active sites.
Figure 2: Role in the development of signaling pathway modulators.
Experimental Workflow in Drug Discovery
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Figure 3: A typical drug discovery workflow utilizing the core compound.
Conclusion
This compound is a fundamentally important building block in modern organic synthesis. Its accessibility through robust and scalable methods like the Suzuki-Miyaura coupling, combined with its versatile chemical handles, ensures its continued and widespread use in the development of novel pharmaceuticals and advanced materials. This guide has provided a detailed overview of its history, synthesis, properties, and applications, serving as a valuable resource for researchers in the chemical and biomedical sciences.
Methodological & Application
Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and advanced materials. The biphenyl carboxylic acid moiety is a prevalent structural motif in a variety of biologically active compounds and functional organic materials.[1][2]
Application Notes:
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The carboxylic acid group enhances polarity and hydrophilicity, which can improve the pharmacokinetic properties of drug candidates.[1] Biphenyl-based compounds have been investigated for a range of therapeutic applications, including as anticancer agents that inhibit tubulin polymerization, and as anti-inflammatory, antimicrobial, and antihypertensive agents.[1][3] The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of diverse molecular architectures.[4] This makes this compound a versatile building block in drug discovery and the development of organic semiconductors and liquid crystals.[4]
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and functional group tolerance under relatively mild conditions.[6]
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the synthesis of the target compound from 4-bromobenzoic acid and (4-bromophenyl)boronic acid.
Materials:
-
4-Bromobenzoic acid
-
(4-Bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 equivalent), (4-bromophenyl)boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute it with water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the product.
-
Filter the precipitate using a Büchner funnel and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5731-11-3 | [7] |
| Molecular Formula | C₁₃H₉BrO₂ | [7] |
| Molecular Weight | 277.11 g/mol | [7] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [8] |
Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (0.1) | K₂CO₃ | Water | RT | 1.5 | 99 | [5] |
| 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | Good | [1] |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | Na₂CO₃ | Water/MeOH | RT | 2 | >98 | [9] |
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application note provides a detailed protocol for the synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described method focuses on the selective mono-arylation of 1,4-dibromobenzene with 4-carboxyphenylboronic acid, a challenging transformation that requires careful control of reaction conditions to favor the desired product over the diarylated byproduct. Recent studies have shown that the selective mono-coupling of p-dibromobenzenes with arylboronic acids can be achieved with high selectivity.[1][2]
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed Suzuki-Miyaura coupling of 1,4-dibromobenzene and 4-carboxyphenylboronic acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound. The conditions are based on established procedures for selective mono-arylation of dihalobenzenes.[1][2]
Materials:
-
1,4-Dibromobenzene
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,4-dibromobenzene (1.0 equiv.), 4-carboxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the selective mono-arylation of 1,4-dibromobenzene. Yields are indicative and may vary based on the specific reaction scale and conditions.
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1,4-Dibromobenzene | 235.91 | 1.0 |
| 4-Carboxyphenylboronic acid | 165.93 | 1.2 |
| Palladium(II) acetate | 224.49 | 0.02 |
| Triphenylphosphine | 262.29 | 0.08 |
| Potassium carbonate | 138.21 | 3.0 |
Table 2: Reaction Conditions and Expected Yields
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-75% |
| Byproduct | 4,4''-Dicarboxy-p-terphenyl (di-arylated) |
Note: The formation of the diarylated byproduct is a common side reaction. The stoichiometry and reaction time can be optimized to maximize the yield of the mono-arylated product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: Palladium-Catalyzed Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Introduction
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a valuable bifunctional molecule widely used as a building block in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[1] Its structure, featuring a reactive bromine atom and a carboxylic acid group on opposite ends of a biphenyl scaffold, allows for sequential and site-selective modifications. The most common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond, linking two aryl fragments with high efficiency and functional group tolerance.[3][4][5]
This document provides a detailed protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 1-bromo-4-iodobenzene and 4-carboxyphenylboronic acid. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 1-bromo-4-iodobenzene allows for a chemoselective coupling, with the more reactive C-I bond participating in the reaction while leaving the C-Br bond intact for subsequent transformations.[6]
Reaction Principle
The synthesis is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.[3] The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the more reactive aryl iodide (the C-I bond) to form a palladium(II) intermediate.[7]
-
Transmetalation: The carboxyl-bearing aryl group from the boronic acid is transferred to the palladium(II) complex from an organoborane species, which is activated by a base.[7]
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled to form the biphenyl product, regenerating the active palladium(0) catalyst.[7]
Experimental Protocol
This protocol details the synthesis of this compound from 1-bromo-4-iodobenzene and 4-carboxyphenylboronic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Equivalents |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.91 | 1.00 g | 1.0 |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 0.64 g | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.12 g | 0.03 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 0.82 g | 2.2 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |
| Water (distilled, degassed) | H₂O | 18.02 | 5 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hydrochloric Acid (1M HCl) | HCl | 36.46 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.00 g, 3.54 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (0.64 g, 3.89 mmol, 1.1 equiv), and sodium carbonate (0.82 g, 7.78 mmol, 2.2 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[4][8]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (20 mL) and degassed distilled water (5 mL).[4] Finally, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.12 g, 0.106 mmol, 0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring under the inert atmosphere.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4][8]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of water.
-
Carefully acidify the aqueous solution to a pH of ~2 using 1M HCl to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[8]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Quantitative Data Summary
| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1-Bromo-4-iodobenzene & 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Dioxane/Water or Toluene/Water | 80-100 | 12-24 | 80-95 |
Note: Yields are highly dependent on reaction scale, purity of reagents, and efficiency of the work-up and purification process.
Visualizations
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. scbt.com [scbt.com]
- 2. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | 50670-58-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Versatile Building Block for Functional Metal-Organic Frameworks
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a highly valuable bifunctional organic linker for the synthesis of Metal-Organic Frameworks (MOFs). Its rigid biphenyl backbone provides thermal and chemical stability to the resulting framework, while the carboxylic acid group readily coordinates with metal ions to form the porous network structure. The presence of the bromo-functional group is of particular interest as it offers a versatile handle for post-synthetic modification (PSM), enabling the introduction of a wide array of functionalities and the development of tailored MOFs for specific applications. This document provides an overview of the applications of MOFs derived from this linker and detailed protocols for their synthesis and modification.
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for applications in gas storage and separation, catalysis, sensing, and biomedicine.[1] The choice of the organic linker is crucial in determining the properties and potential applications of the MOF.
Key Applications
MOFs synthesized with this compound are particularly promising for a range of applications, primarily due to the potential for post-synthetic modification of the bromo group.
-
Drug Delivery: The porous structure of these MOFs allows for the encapsulation of therapeutic agents. The bromo-functionality can be modified with targeting moieties to enhance the specific delivery of drugs to diseased cells.[2]
-
Catalysis: The bromo-group can be converted into catalytically active sites through post-synthetic modification. For example, palladium-catalyzed cross-coupling reactions can be performed on the bromo-functionalized MOF to introduce catalytic centers for various organic transformations.[3]
-
Sensing: The introduction of specific functional groups via PSM at the bromine site can lead to MOFs that exhibit changes in their physical or chemical properties upon interaction with target analytes, making them suitable for chemical sensing applications.
-
Gas Adsorption and Separation: While the parent bromo-functionalized MOF will have inherent porosity, PSM can be used to tune the pore environment and surface chemistry to enhance the selective adsorption of specific gases.
Data Presentation
The following table summarizes typical quantitative data for MOFs synthesized using biphenyl dicarboxylic acid-based linkers. The exact values for a MOF with this compound will depend on the specific metal ion and synthesis conditions used.
| Property | Typical Value Range |
| BET Surface Area (m²/g) | 1000 - 3500 |
| Pore Volume (cm³/g) | 0.5 - 1.5 |
| Average Pore Diameter (nm) | 1 - 4 |
| Thermal Stability (°C) | 300 - 450 |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Bromo-Functionalized MOF
This protocol describes a general method for the synthesis of a MOF using this compound and a metal salt (e.g., zinc nitrate or copper nitrate) under solvothermal conditions.
Materials:
-
This compound
-
Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 50 mg, 0.17 mmol) and the metal salt (e.g., 75 mg, 0.25 mmol of zinc nitrate hexahydrate) in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a preheated oven at 100-120 °C for 24-48 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent exchange the crystals with chloroform (3 x 10 mL) over a period of 24 hours.
-
Activate the MOF by heating under vacuum at 150-180 °C for 12 hours to remove the solvent molecules from the pores.
Diagram of the Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a bromo-functionalized MOF.
Protocol 2: Post-Synthetic Modification via Suzuki Coupling
This protocol outlines a method for the post-synthetic modification of the bromo-functionalized MOF using a Suzuki cross-coupling reaction to introduce a new functional group.
Materials:
-
Bromo-functionalized MOF (from Protocol 1)
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
Suspend the activated bromo-functionalized MOF (e.g., 100 mg) in a mixture of DMF and water (e.g., 10 mL, 4:1 v/v).
-
Add the arylboronic acid (e.g., 3 equivalents relative to the bromo groups in the MOF), the palladium catalyst (e.g., 0.1 equivalents), and the base (e.g., 4 equivalents).
-
Heat the reaction mixture at 80-100 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, collect the modified MOF by filtration.
-
Wash the product extensively with DMF, water, and ethanol to remove the catalyst and any unreacted reagents.
-
Activate the modified MOF by heating under vacuum.
Diagram of Post-Synthetic Modification via Suzuki Coupling
Caption: Workflow for the post-synthetic modification of a bromo-functionalized MOF.
Logical Relationship Diagram
The following diagram illustrates the relationship between the building block, the resulting MOF, and its potential applications enabled by post-synthetic modification.
Caption: Pathway from the building block to functional MOF applications.
Conclusion
This compound serves as a strategic building block for the creation of highly versatile and functional MOFs. The presence of the bromo-group opens up a vast landscape of possibilities for post-synthetic modification, allowing for the precise tuning of the framework's properties. The protocols provided herein offer a starting point for the synthesis and functionalization of these promising materials, which hold significant potential in diverse fields, including drug development, catalysis, and advanced materials science. Researchers are encouraged to explore the extensive literature on post-synthetic modification to further tailor these MOFs for their specific research needs.[4][5][6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Postsynthetic modification of metal–organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a versatile bifunctional molecule that has emerged as a critical building block in medicinal chemistry. Its rigid biphenyl scaffold, coupled with two distinct functional groups—a carboxylic acid and a bromo substituent—allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of a diverse range of biologically active compounds. The carboxylic acid moiety can participate in amide bond formation or serve as a bioisostere for other acidic groups, while the bromo group is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of additional complexity and pharmacophoric features.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of three major classes of therapeutic agents: Angiotensin II Receptor Antagonists, Anticancer Agents, and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
I. Angiotensin II Receptor Antagonists
Application Notes
This compound and its derivatives are pivotal intermediates in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and other cardiovascular diseases.[1] The biphenyl scaffold of this starting material is a key structural feature of many "sartan" drugs, which function by blocking the AT1 receptor, a critical component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3]
The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[4] Angiotensin II, the primary effector of this system, binds to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[4][5] ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing these effects and lowering blood pressure.[3]
The synthesis of many sartans, such as telmisartan, involves the alkylation of a heterocyclic core with a derivative of this compound, namely 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid or its esters.[6][7] The carboxylic acid or a bioisosteric equivalent, such as a tetrazole ring, at the 2'-position of the biphenyl moiety is crucial for high-affinity binding to the AT1 receptor.[8]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ARBs.
Experimental Protocol: Synthesis of Telmisartan
This protocol describes a convergent synthesis of telmisartan, where a key step is the coupling of a biphenyl moiety derived from 4'-bromo-[1,1']-biphenyl-4-carboxylic acid with a pre-formed benzimidazole component.[6][7][9]
Step 1: Preparation of 4'-(Bromomethyl)-[1,1']-biphenyl-2-carboxylic acid
This intermediate is typically synthesized from 2-cyano-4'-methylbiphenyl via bromination. For the purpose of this protocol, we will assume this intermediate is available.
Step 2: Synthesis of Telmisartan [9]
-
Reaction Setup: In a 500 mL round-bottom flask, combine 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole (30.4 g, 0.10 mol), 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylic acid (43.6 g, 0.15 mol), and N-methylpyrrolidone (500 mL).
-
Base Addition: Add sodium ethoxide (13.6 g, 0.2 mol) to the mixture.
-
Reaction: Stir the reaction mixture at 50°C for 10 hours.
-
Work-up: Pour the reaction solution into ice-cold water.
-
Acidification: Slowly adjust the pH to 2-3 with hydrochloric acid to precipitate the product.
-
Filtration and Drying: Filter the solid, wash with water, and dry at 70°C to obtain crude telmisartan.
-
Purification: Recrystallize the crude product from hot ethyl acetate (300 mL). Filter the purified solid and dry in an oven at 70°C to yield telmisartan.
II. Anticancer Agents
Application Notes
The biphenyl carboxylic acid scaffold is a privileged structure in the design of novel anticancer agents.[10] this compound serves as a versatile starting material for the synthesis of compounds targeting various cancer-related pathways. By modifying the carboxylic acid and aryl bromide functionalities, researchers can develop inhibitors of key cellular processes such as cell division and signaling.
Tubulin Polymerization Inhibitors: Microtubules are dynamic polymers essential for mitotic spindle formation and cell division.[11] Compounds that disrupt microtubule dynamics are effective anticancer agents. Derivatives of this compound have been investigated as tubulin polymerization inhibitors, often acting at the colchicine binding site.[12]
Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The biphenyl scaffold can be elaborated to create potent and selective kinase inhibitors. For example, derivatives have been designed to target Aurora kinases, which are key regulators of mitosis.[13]
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Modification of this compound | Cancer Cell Line | IC50 (µM) | Target |
| 3j | Cyclopropane-1-carboxylic acid with benzyloxy group | MCF-7 (Breast) | 9.92 ± 0.97 | Not specified |
| MDA-MB-231 (Breast) | 9.54 ± 0.85 | |||
| 3a | Cyclopropane-1-carboxylic acid (unsubstituted) | MCF-7 (Breast) | 10.14 ± 2.05 | Not specified |
| MDA-MB-231 (Breast) | 10.78 ± 2.58 | |||
| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | Aurora A Kinase |
| S4 | 4'-hydroxybiphenyl-4-carbohydrazide derivative | HCT-116 (Colorectal) | Comparable to Erlotinib | EGFR Allosteric Site |
Experimental Workflow: Anticancer Drug Discovery
Caption: A general workflow for the discovery of anticancer agents from this compound.
Experimental Protocols
This protocol describes a fluorescence-based assay to monitor tubulin polymerization.
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Stock: 10 mM GTP in GTB.
-
Tubulin: Purified tubulin at a concentration of 10 mg/mL.
-
Fluorescent Reporter: A reporter that enhances fluorescence upon binding to polymerized microtubules.
-
Test Compounds: Prepare 10x stocks of test compounds and controls (e.g., 100 µM Nocodazole as inhibitor, 100 µM Paclitaxel as enhancer) in GTB.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
Prepare the tubulin reaction mix on ice: to achieve a final tubulin concentration of 2 mg/mL in GTB, add GTP to a final concentration of 1 mM, 15% glycerol, and the fluorescent reporter.
-
Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass.
-
Calculate the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
This protocol describes a luminescence-based assay to measure Aurora kinase activity.
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ATP Solution: 500 µM ATP in water.
-
Substrate: Kemptide (5 mg/mL).
-
Enzyme: Purified recombinant Aurora Kinase A.
-
Test Compounds: Prepare serial dilutions of test inhibitors.
-
Detection Reagents: ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent).
-
-
Assay Procedure:
-
In a 96-well plate, add 2.5 µL of the test inhibitor or vehicle control.
-
Add 10 µL of Kinase Buffer to the "Blank" wells.
-
Dilute the Aurora Kinase A to 5 ng/µL in Kinase Buffer and add 10 µL to the "Positive Control" and "Test Inhibitor" wells.
-
Prepare a Master Mix containing Kinase Buffer, ATP, and Kemptide. Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for 45 minutes.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
III. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Application Notes
Biphenyl-4-carboxylic acid derivatives are a known class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[10] Marketed drugs such as Flurbiprofen and Fenbufen feature this core structure.[10] NSAIDs exert their therapeutic effects—analgesic, antipyretic, and anti-inflammatory—primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3]
The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] The carboxylic acid moiety of NSAIDs is generally considered crucial for their activity, as it mimics the carboxylic acid of arachidonic acid, allowing it to bind to the active site of the COX enzymes.[15] However, the acidic nature of this group is also associated with gastrointestinal side effects.[16]
This compound can be used as a starting point to synthesize novel NSAIDs. The bromo-substituent offers a handle for further chemical modification through cross-coupling reactions to explore the structure-activity relationship (SAR) and potentially develop NSAIDs with improved efficacy and safety profiles.
Mechanism of Action: COX Inhibition by NSAIDs
Caption: Mechanism of action of NSAIDs via inhibition of cyclooxygenase (COX) enzymes.
IV. General Synthetic Protocols
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[12][17] It is particularly useful for synthesizing biaryl compounds from aryl halides and arylboronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under positive pressure of the inert gas, add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application spans across the synthesis of life-saving drugs for cardiovascular diseases, innovative anticancer agents, and widely used anti-inflammatory medications. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this privileged scaffold.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102731407A - Method for preparing telmisartan - Google Patents [patents.google.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid as a Versatile Intermediate for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid as a foundational building block for the synthesis of advanced organic electronic materials. The biphenyl core of this molecule offers a rigid and thermally stable scaffold, while the bromo and carboxylic acid functionalities serve as versatile synthetic handles for the construction of complex π-conjugated systems. These systems are integral to the performance of various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Overview of Synthetic Utility
This compound is a key intermediate for creating a variety of organic semiconductors. The reactivity of the bromo group enables the extension of the π-conjugated system through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carboxylic acid group can be converted into esters or amides, allowing for the fine-tuning of electronic properties and processability. These modifications are crucial for developing materials tailored for specific roles within an organic electronic device, such as hole transport layers (HTLs), electron transport layers (ETLs), or emissive layers (EMLs).
A primary application of materials derived from this intermediate is in the development of high-performance hole transport materials for OLEDs. The biphenyl structure provides good thermal stability, and further functionalization can enhance hole mobility and ensure optimal energy level alignment for efficient charge injection and transport.
Experimental Protocols
Synthesis of a Triarylamine-based Hole Transport Material via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a hole transport material by coupling this compound with a suitable amine-containing boronic acid derivative, followed by esterification.
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Standard glassware for organic synthesis
-
Inert gas supply (Argon or Nitrogen)
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: To the flask, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Bubble the inert gas through the solution for 20 minutes. Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude carboxylic acid product by column chromatography on silica gel.
-
Esterification: Dissolve the purified carboxylic acid in methanol. Add a catalytic amount of sulfuric acid and heat to reflux for 4-6 hours.
-
Final Purification: After cooling, neutralize the reaction mixture and extract the ester product. Purify the final product by recrystallization or column chromatography to yield the desired hole transport material.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol outlines the general steps for fabricating an OFET device to characterize the performance of a newly synthesized organic semiconductor.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Synthesized organic semiconductor
-
High-purity organic solvent (e.g., chloroform, toluene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
Piranha solution (use with extreme caution)
-
Vacuum deposition system
-
Spin coater
-
Probe station and semiconductor parameter analyzer
Protocol:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen. For a pristine surface, a piranha etch can be performed (handle with extreme care in a fume hood).
-
Organic Semiconductor Deposition: Dissolve the synthesized organic semiconductor in a suitable high-purity solvent. Deposit a thin film of the material onto the SiO₂ surface using a spin coater. The spin speed and solution concentration will determine the film thickness.
-
Annealing: Anneal the substrate at an optimized temperature to improve the crystallinity and morphology of the organic semiconductor film. This step is typically performed in an inert atmosphere (e.g., a glovebox).
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold through the mask onto the organic semiconductor layer to define the source and drain electrodes. A typical channel length and width are 50 µm and 1 mm, respectively.
-
Device Characterization: Transfer the fabricated device to a probe station. Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET. From these measurements, key performance parameters such as charge carrier mobility (µ), on/off ratio, and threshold voltage (Vth) can be extracted.
Data Presentation
| Material Class | Device Structure | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) | Maximum External Quantum Efficiency (EQE) (%) |
| Triarylamine Derivative | ITO/HTL/Alq₃/LiF/Al | -5.4 | -2.3 | 1.5 x 10⁻⁴ | 5.2 |
| Carbazole Derivative | ITO/HTL/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al | -5.6 | -2.4 | 2.1 x 10⁻³ | 15.8 |
| Spirofluorene Derivative | ITO/HTL/Ir(piq)₂acac/TPBi/LiF/Al | -5.5 | -2.1 | 8.3 x 10⁻⁴ | 12.5 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway from this compound to a functional organic electronic material.
Application Notes and Protocols for the Derivatization of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. This document details synthetic protocols for key derivatization reactions, summarizes the biological activities of various derivatives, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a key building block in medicinal chemistry. Its biphenyl core is a common motif in many biologically active compounds, and the presence of a carboxylic acid and a bromo group at opposite ends of the molecule allows for selective and diverse chemical modifications. The carboxylic acid moiety can be readily converted into esters and amides, while the bromo group serves as a handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents. This versatility has led to the discovery of derivatives with potent anticancer, anti-inflammatory, and antifungal properties.
Data Presentation: Biological Activities of Derivatives
The following tables summarize the in vitro biological activities of various derivatives of [1,1'-biphenyl]-4-carboxylic acid, demonstrating the therapeutic potential of this scaffold.
Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [1]
| Compound ID | R' (at 4'-position) | Cell Line | IC50 (µM) |
| 1a | H | MCF-7 | 10.14 ± 2.05 |
| 1a | H | MDA-MB-231 | 10.78 ± 2.58 |
| 1b | 4-Benzyloxy | MCF-7 | 9.92 ± 0.97 |
| 1b | 4-Benzyloxy | MDA-MB-231 | 9.54 ± 0.85 |
Note: The parent structure for these derivatives is 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid.
Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters
| Compound ID | Ester Group (R) | Candida albicans (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) |
| 2a | Ethyl | 1024 | 512 |
| 2b | Decanoyl | 512 | 512 |
Experimental Protocols
Detailed methodologies for the synthesis of key derivatives of this compound are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4'-Aryl-[1,1'-biphenyl]-4-carboxylic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 10 mL dioxane and 2 mL water).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Amide Synthesis via EDC/HOBt Coupling
This protocol outlines the synthesis of amides from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF or DCM.
-
Add the amine (1.1 mmol) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.5 mmol) portion-wise to the stirred solution.
-
Add DIPEA (3.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways targeted by biphenyl derivatives and the general workflows for their synthesis.
References
Application Notes: The Central Role of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid and its Derivatives in the Synthesis of Sartan Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sartan drugs are a class of angiotensin II receptor blockers (ARBs) widely prescribed for the treatment of hypertension and related cardiovascular diseases. A key structural feature of most sartan drugs is the biphenyl scaffold, which is crucial for their binding affinity to the AT1 receptor and oral bioavailability.[1][2] 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid and its nitrile or bromomethyl derivatives serve as pivotal intermediates in the construction of this essential biphenyl core. The strategic placement of the bromo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern sartan synthesis.[3][4]
These application notes provide detailed protocols and quantitative data for the synthesis of prominent sartan drugs—Losartan, Valsartan, and Irbesartan—highlighting the application of biphenyl intermediates.
Core Synthetic Strategy: The Suzuki-Miyaura Coupling
The formation of the biphenyl core is the critical step in sartan synthesis.[1][3] The Suzuki-Miyaura cross-coupling reaction is frequently employed for this purpose, offering high yields and functional group tolerance. The reaction typically involves the coupling of an aryl halide with an aryl boronic acid, catalyzed by a palladium complex. In the context of sartan synthesis, this often involves coupling a derivative of 4-bromotoluene or 4-bromobenzonitrile with a corresponding boronic acid to form the 4'-methylbiphenyl-2-carbonitrile intermediate. This intermediate is then further functionalized.
Application in Losartan Synthesis
Losartan synthesis heavily relies on the formation of a biphenyl scaffold, which is subsequently alkylated with the imidazole moiety and followed by the formation of the tetrazole ring. An efficient method involves the Suzuki-Miyaura coupling to create 4'-methylbiphenyl-2-carbonitrile, which is then brominated to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, a key intermediate for coupling with the imidazole derivative.[3]
Experimental Protocols: Losartan Synthesis
Protocol 1: Synthesis of 4'-Methyl-[1,1']-biphenyl-2-carbonitrile via Suzuki-Miyaura Coupling [3]
-
Combine 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), and a base (e.g., K₂CO₃, 2 mmol) in a suitable solvent (e.g., 20 mL ethanol/water mixture).
-
Add the palladium catalyst (e.g., bio-derived PdNPs, 1 mol%).[3]
-
Stir the reaction mixture under an inert atmosphere at a specified temperature (e.g., reflux) for 24 hours.
-
After completion, cool the mixture and separate the catalyst by centrifugation.
-
Extract the product with an organic solvent (e.g., EtOAc), wash with brine, and concentrate under reduced pressure to yield the biphenyl intermediate.
Protocol 2: Bromination and Imidazole Coupling [3]
-
Dissolve the 4'-methyl-[1,1']-biphenyl-2-carbonitrile intermediate in a suitable solvent (e.g., DMF, 5 mL).
-
Perform benzylic bromination using N-bromosuccinimide (NBS) under LED light to obtain 2-[4-(bromomethyl)phenyl]benzonitrile.
-
In a separate vessel, prepare a solution of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 mmol) and K₂CO₃ (1.67 mmol) in DMF.
-
Add the brominated biphenyl intermediate (1.1 mmol) to the imidazole solution at ambient temperature.
-
Heat the reaction mixture to 40°C and stir for 6 hours.
-
Upon completion, add water and extract the product with a 1:1 EtOAc/hexane mixture.
-
Combine the organic phases, wash with water and brine, and concentrate to obtain the coupled product, which is then converted to Losartan through tetrazole formation and reduction.
Quantitative Data: Losartan Synthesis
| Step | Reactants | Catalyst/Reagents | Yield | Reference |
| Suzuki-Miyaura Coupling | 2-Bromobenzonitrile, 4-Methylphenylboronic acid | Bio-derived PdNPs, K₂CO₃ | 98% | [3] |
| Bromination | 4'-Methyl-[1,1']-biphenyl-2-carbonitrile | NBS, LED light | 97.1% | [3] |
| Overall Synthesis | - | - | 27% | [3] |
Application in Valsartan Synthesis
The synthesis of Valsartan also centers on the construction of the biphenyl core. One common route involves the Suzuki-Miyaura coupling of 2-chlorobenzonitrile and 4-tolylboronic acid to produce 4′-methyl-2-biphenylcarbonitrile.[5] This intermediate then undergoes bromination and subsequent amination with L-valine methyl ester, followed by acylation and tetrazole formation.[1]
Experimental Protocols: Valsartan Synthesis
Protocol 1: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester [1]
-
Synthesize 4'-methyl-2-cyanobiphenyl via Suzuki-Miyaura coupling as described for Losartan.
-
Brominate the intermediate using NBS and a radical initiator (e.g., AIBN) in a solvent like a cyclohexane/CCl₄ mixture to get 4'-bromomethyl-2-cyanobiphenyl.
-
React the resulting benzylic bromide with L-valine methyl ester to perform the amination step, yielding the title compound.
Protocol 2: Negishi Coupling Approach [6][7]
-
Prepare methyl N-pentanoyl-L-valinate by reacting L-valine methyl ester hydrochloride with valeryl chloride in dichloromethane with triethylamine.
-
N-protect the resulting compound with 1-bromo-4-(bromomethyl)benzene using sodium hydride in tetrahydrofuran to yield methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate.
-
Perform a Negishi coupling between this aryl bromide and an organozinc reagent derived from 2-(1-trityl-1H-tetrazol-5-yl)benzonitrile to form the full valsartan backbone.
-
Subsequent hydrolysis and deprotection steps yield Valsartan.
Quantitative Data: Valsartan Synthesis
| Step | Reactants | Reagents/Conditions | Yield | Reference |
| Decarboxylative Biaryl Coupling | 2-Cyanobenzoic acid, 4-Bromotoluene | Cu₂O, 1,10-phenanthroline, PdBr₂ | 71% | [1] |
| N-protection of Valine derivative with bromobenzyl bromide | Methyl N-pentanoyl-L-valinate, 1-bromo-4-(bromomethyl)benzene | NaH, THF | 70% | [6][7] |
| Overall Synthesis (Decarboxylative Coupling Route) | - | - | 39% | [1] |
Application in Irbesartan Synthesis
The synthesis of Irbesartan often involves the condensation of 4'-bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[8][8]non-1-en-4-one.[9] An alternative and improved route involves forming the tetrazole on the biphenyl ring first, creating an intermediate like 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, which circumvents the need for repeated chromatographic purifications and improves the overall yield.[9]
Experimental Protocols: Irbesartan Synthesis
Protocol 1: Improved Synthesis via Benzyl-Protected Tetrazole Intermediate [9]
-
Start with 4'-Methyl-biphenyl-2-carboxylic acid. Convert it to the acid chloride using thionyl chloride in toluene at 0-5°C.
-
React the acid chloride with benzylamine to form the corresponding amide.
-
Convert the secondary amide to the tetrazole ring using appropriate reagents, followed by bromination of the 4'-methyl group to yield 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole.
-
Perform N-alkylation of 2-butyl-1,3-diaza-spiro[8][8]non-1-en-4-one with the bromomethyl-biphenyl-tetrazole intermediate.
-
Finally, remove the benzyl protecting group via debenzylation to yield Irbesartan.
Quantitative Data: Irbesartan Synthesis
| Step | Key Intermediate | Key Features | Overall Yield | Reference |
| Improved Process via Benzyl Protection | 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole | Avoids repeated column chromatography | 66% | [9] |
| Traditional Route | 1-[(2′-Cyanobiphenyl-4-yl)methyl] derivative | Requires tributyltin azide for tetrazole formation | Lower | [10] |
General Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of sartan drugs, emphasizing the central role of the functionalized biphenyl intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 7. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. acgpubs.org [acgpubs.org]
- 10. US8106216B2 - Process for the preparation of Irbesartan - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl carboxylic acid derivatives, with a focus on 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and similar substrates.
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Caption: Troubleshooting workflow for low or no product yield in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: Low yields can be attributed to several factors when using a substrate with a carboxylic acid. The basic conditions required for the Suzuki coupling will deprotonate the carboxylic acid, forming a carboxylate salt. This can lead to:
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Solubility Issues: The carboxylate salt may be poorly soluble in common organic solvents, hindering its participation in the reaction.
-
Catalyst Inhibition: The carboxylate anion could potentially coordinate to the palladium catalyst, leading to its deactivation.[1]
-
Inadequate Base: An insufficient amount or inappropriate choice of base may fail to both neutralize the acidic proton of the carboxylic acid and efficiently activate the boronic acid for transmetalation.[1]
Q2: How do I choose the right base for a Suzuki coupling with a carboxylic acid-containing substrate?
A2: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak will not facilitate the catalytic cycle. For substrates with acidic protons, it is common to use an excess of a mild inorganic base.
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Recommendation: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.[2][3] Typically, 2-3 equivalents of the base are used to ensure the neutralization of the carboxylic acid and the activation of the boronic acid.
-
Screening: It is advisable to screen a few different bases to find the optimal one for your specific reaction (see Table 2 for a comparison).
Q3: What is the best solvent system for this reaction?
A3: A solvent system that can dissolve both the organic-soluble aryl bromide and the more polar carboxylate salt is necessary. Biphasic solvent systems are commonly employed.
-
Common Systems: Mixtures like dioxane/water, toluene/water, or toluene/ethanol/water are frequently used.[4][5] The aqueous phase helps to dissolve the inorganic base.
-
Solubility Check: Before starting the reaction, it is good practice to check the solubility of your starting material in the chosen solvent system under basic conditions.
Q4: I am observing significant amounts of side products. What are they and how can I minimize them?
A4: Common side products in Suzuki couplings include:
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Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions, milder bases like K₃PO₄, or by using a more stable boronic ester instead of the boronic acid.[1]
-
Dehalogenation: The bromo group on your starting material is replaced by a hydrogen. This can be mitigated by lowering the reaction temperature and carefully selecting the base and phosphine ligand.[6]
-
Homocoupling: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen. Thoroughly degassing your solvents and reaction mixture before adding the catalyst is crucial to prevent this.[7]
Q5: Which palladium catalyst and ligand should I use?
A5: The choice of catalyst and ligand can significantly impact the reaction's success, especially with potentially challenging substrates.
-
Standard Catalysts: Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings.[5] Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand are also widely used.
-
For Challenging Substrates: If you experience low reactivity, consider using more advanced catalyst systems, such as Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding palladium precatalysts, which are known for their high activity.
Data Presentation
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF | 100 | 12 | 95 | [8] |
| 2 | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ (2) | Water | RT | 4 | >90 | [7] |
| 3 | C₆₀-TEGs/PdCl₂ (0.05) | Cs₂CO₃ (2) | Water | RT | 4 | 98 | [7] |
| 4 | C₆₀-TEGs/PdCl₂ (0.05) | Na₂CO₃ (2) | Water | RT | 4 | <90 | [7] |
| 5 | C₆₀-TEGs/PdCl₂ (0.05) | K₃PO₄ (2) | Water | RT | 4 | <90 | [7] |
| 6 | Na₂PdCl₄/PPh₂PhSO₃Na (1) | K₂CO₃ (2) | Water | RT | 24 | 100 | [2] |
| 7 | Na₂PdCl₄/PPh₂PhSO₃Na (0.01) | K₂CO₃ (2) | Water | 70 | 24 | 100 | [2] |
Note: While this data is for 4-bromobenzoic acid, it provides a strong starting point for optimizing the coupling of this compound.
Table 2: Effect of Different Bases on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 99 |
| 2 | Et₃N | 70 |
| 3 | K₃PO₄ | 95 |
| 4 | Cs₂CO₃ | 98 |
| 5 | NaHCO₃ | 85 |
Adapted from a study on a similar electron-deficient aryl bromide. This illustrates the significant impact of base selection on yield.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for your specific boronic acid partner.
dot
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid synthesis, primarily via Suzuki-Miyaura cross-coupling.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling for this target molecule can stem from several factors. Here is a checklist of potential issues and solutions:
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Catalyst Activity: The palladium catalyst is crucial. If using catalysts like Pd(PPh₃)₄, ensure it is fresh, as its activity can diminish with storage.[1] Consider using more robust and air-stable pre-catalysts or alternative catalysts like Pd/C, which can also simplify removal of palladium residues.[1]
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Base Selection: The choice and amount of base are critical for activating the boronic acid.[2] While bases like Na₂CO₃ are common, others such as K₂CO₃ or K₃PO₄ might offer better results depending on the solvent system.[3][4] In some cases, Cs₂CO₃ has been shown to provide high yields, although cost is a consideration.[3] Ensure the base is finely powdered and anhydrous if required by the protocol.
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Solvent System: A mixture of an organic solvent (like dioxane, THF, or DME) and water is typically required.[1][5] The ratio of these solvents can significantly impact the reaction rate and yield. Ensure proper mixing, especially in these biphasic systems, to facilitate interaction between reactants.
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Reaction Temperature: While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C), some modern catalyst systems can operate efficiently at room temperature.[3][6] If you are experiencing degradation of starting materials or products, a lower temperature with a more active catalyst might be beneficial. Conversely, if the reaction is sluggish, increasing the temperature may be necessary.
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Inert Atmosphere: Oxygen can lead to the formation of Pd(II) species that promote undesirable side reactions, such as the homocoupling of the boronic acid, which consumes your starting material and complicates purification.[7][8] It is critical to degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[7]
Question: I am observing significant amounts of homocoupling byproducts (biphenyl-4,4'-dicarboxylic acid or 4,4'-dibromobiphenyl). How can I minimize these side reactions?
Answer:
Homocoupling is a common side reaction in Suzuki couplings. To minimize it:
-
Strictly Anaerobic Conditions: As mentioned above, the presence of oxygen is a primary cause of boronic acid homocoupling.[8] Improve your degassing procedure (e.g., by using the freeze-pump-thaw method for at least three cycles) and ensure a positive pressure of inert gas.
-
Catalyst Choice: Using a Pd(0) pre-catalyst instead of a Pd(II) salt can reduce the initial concentration of species that promote homocoupling.[7]
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Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes lead to more homocoupling.
-
Ligand Selection: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[7]
Question: I am having trouble with dehalogenation of my starting material (formation of benzoic acid). What causes this and how can it be prevented?
Answer:
Dehalogenation is another common side reaction where the bromo group is replaced by a hydrogen atom.[5] This can be caused by:
-
Source of Hydride: The hydride can come from solvents (like alcohols) or amine bases that are oxidized by the palladium complex.[5]
-
Optimization: If dehalogenation is a significant issue, consider switching to a non-protic solvent or a different base, such as a carbonate or phosphate.
Question: The purification of the final product is difficult. What is an effective purification strategy?
Answer:
Purification can be challenging due to the similar polarities of the product and potential byproducts.
-
Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction is a powerful purification technique. After the reaction, dilute the mixture and perform an extraction. The product can be moved into an aqueous basic layer (e.g., with NaHCO₃ or NaOH), leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities before being acidified to precipitate the pure product.
-
Recrystallization: After extraction, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can further enhance purity.
-
Chromatography: While less ideal for large scales, flash chromatography can be used for small-scale purification if other methods fail.[9]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for biphenyl carboxylic acid synthesis from various sources to aid in comparison and optimization.
| Catalyst (mol%) | Starting Materials | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C₆₀-TEGs/PdCl₂ (0.05) | 4-Bromobenzoic acid, Phenylboronic acid | K₂CO₃ (2.0) | H₂O | RT | 4 | >90 | [3][10] |
| C₆₀-TEGs/PdCl₂ (0.05) | 4-Bromobenzoic acid, Phenylboronic acid | Cs₂CO₃ (2.0) | H₂O | RT | 4 | 98 | [3] |
| Pd(PPh₃)₄ | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-Carboxyphenylboronic acid | Na₂CO₃ | DME/H₂O | Reflux | N/A | 64 | [1] |
| Pd/C (1.18) | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-Carboxyphenylboronic acid | Na₂CO₃ (1.2) | MeOH/H₂O | N/A | N/A | 82 (one-pot) | [1] |
| Pd(OH)₂ | Substituted phenylboronic acids, Substituted bromobenzene | K₃PO₄ | N/A | 65 | N/A | Good yields | [6] |
| Pd(PPh₃)₄ (0.14) | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, Substituted boronic acids | K₂CO₃ (1.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 16 | 78 | [11] |
Key Experimental Protocol
This section provides a representative experimental protocol for the Suzuki-Miyaura cross-coupling synthesis of this compound. Note: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
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4-Bromobenzoic acid (or 4-carboxyphenylboronic acid)
-
4-Bromophenylboronic acid (or 4-bromobenzoic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C, or a modern pre-catalyst)
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Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzoic acid (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated. Add the palladium catalyst (e.g., 1-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with HCl (e.g., 2M) to a pH of ~2-3 to protonate the carboxylic acid. Extract the product into the organic layer. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Suzuki Coupling Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. The content is structured to address common challenges and provide practical solutions to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 4-bromobenzoic acid with 4-bromophenylboronic acid.
Q2: What are the typical impurities encountered in this synthesis?
A2: The primary impurities stem from side reactions inherent to the Suzuki-Miyaura coupling process. These include:
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Homocoupling products: Formation of 4,4'-dibromo-1,1'-biphenyl (from the coupling of two molecules of 4-bromophenylboronic acid) and biphenyl-4,4'-dicarboxylic acid (from the coupling of two molecules of 4-bromobenzoic acid). This is often promoted by the presence of oxygen.[1]
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom, leading to the formation of bromobenzene.
-
Dehalogenation product: The bromine atom on 4-bromobenzoic acid is replaced by a hydrogen atom, resulting in benzoic acid.
Q3: Can the carboxylic acid group interfere with the Suzuki-Miyaura coupling reaction?
A3: Yes, the carboxylic acid group can interfere with the reaction. Under the basic conditions required for the coupling, the carboxylic acid is deprotonated to form a carboxylate salt. This can lead to solubility issues in organic solvents and may also coordinate with the palladium catalyst, potentially affecting its catalytic activity.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides systematic troubleshooting steps.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive catalyst. 2. Poor solubility of starting materials. 3. Insufficient base. 4. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species. 2. Choose an appropriate solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and an aqueous solution) to ensure adequate solubility of the carboxylate salt. 3. Ensure the use of a suitable and sufficient amount of base (e.g., K₂CO₃, K₃PO₄). 4. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Significant amount of homocoupling byproducts | 1. Presence of oxygen in the reaction mixture. 2. Inappropriate palladium source or ligand. | 1. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[1] 2. Use a Pd(0) source directly or a precatalyst that efficiently generates Pd(0). Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can suppress homocoupling. |
| Presence of significant protodeboronation byproduct (bromobenzene) | 1. Instability of the boronic acid, especially under prolonged heating or harsh basic conditions. | 1. Use a milder base (e.g., K₂CO₃ instead of stronger bases). 2. Optimize the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions. 3. Consider using a more stable boronic acid derivative, such as a boronate ester. |
| Presence of significant dehalogenation byproduct (benzoic acid) | 1. Formation of palladium-hydride species. This can be promoted by certain solvents (e.g., alcohols) or impurities. | 1. Use aprotic solvents like dioxane or toluene. If an alcohol is necessary, use it as a co-solvent in lower concentrations. 2. Ensure all reagents and solvents are pure and dry. |
| Difficulty in product purification | 1. Co-elution of the desired product with impurities, particularly the homocoupling products which may have similar polarities. | 1. Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase). 2. Consider recrystallization as an alternative or additional purification step. The product can often be purified by recrystallization from a suitable solvent system. |
Data on Common Impurities
While specific quantitative data for every reaction can vary based on the exact conditions, the following table provides an illustrative overview of typical impurity levels that might be observed.
| Impurity | Chemical Structure | Typical % Level (Illustrative) | Common Analytical Detection Method |
| 4,4'-Dibromo-1,1'-biphenyl | Br-C₆H₄-C₆H₄-Br | 1-10% | GC-MS, LC-MS, ¹H NMR |
| Biphenyl-4,4'-dicarboxylic acid | HOOC-C₆H₄-C₆H₄-COOH | 1-5% | LC-MS, ¹H NMR |
| Bromobenzene | C₆H₅Br | < 5% | GC-MS, ¹H NMR |
| Benzoic acid | C₆H₅COOH | < 5% | LC-MS, ¹H NMR |
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
This protocol provides a general procedure. Optimization of specific parameters may be required.
Materials:
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4-Bromobenzoic acid
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4-Bromophenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
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Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, recrystallization from a solvent such as ethanol/water can be effective.
-
Analysis: Characterize the final product and assess its purity using ¹H NMR, ¹³C NMR, and LC-MS to identify and quantify any residual impurities.
Impurity Formation Pathways and Troubleshooting Logic
The following diagram illustrates the main reaction pathway and the formation of common impurities, along with key troubleshooting decision points.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Suzuki coupling?
A1: Crude this compound synthesized via Suzuki-Miyaura coupling can contain several process-related impurities. The most common include:
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Homocoupling products: Biphenyl-4,4'-dicarboxylic acid (from the boronic acid) and 4,4'-dibromobiphenyl (from the aryl halide).
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Dehalogenated byproduct: [1,1'-Biphenyl]-4-carboxylic acid.
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Unreacted starting materials: 4-bromobenzoic acid and phenylboronic acid (or its derivatives).
-
Palladium catalyst residues: Elemental palladium or palladium complexes.
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Boronic acid-derived impurities: Such as boroxines (anhydrides of boronic acids).
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A2: A broad melting point range is a strong indicator of impurities. The presence of any of the impurities listed in Q1, even in small amounts, can lead to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended. The reported melting point for pure this compound is in the range of 301-302°C.
Q3: I am having trouble removing the palladium catalyst from my product. What are the best methods?
A3: Palladium residues can often be challenging to remove completely. Here are a few effective strategies:
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Filtration through Celite®: After the reaction, filtering the mixture through a pad of Celite® can remove a significant portion of the precipitated palladium.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can effectively adsorb residual palladium.
-
Acid/Base Workup: During an aqueous workup, ensuring the product is in its carboxylate salt form in the aqueous layer can help leave behind palladium residues in the organic phase.
-
Specialized Scavengers: Commercial silica-based metal scavengers with thiol or other functional groups can be very effective in binding and removing residual palladium.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the acidic product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like homocoupling byproducts from the aryl halide) in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any trapped neutral impurities before being acidified to precipitate the pure carboxylic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The product is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try adding a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) dropwise to the cooled solution to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure product. |
| Product "oils out" instead of forming crystals. | - The melting point of the solute is lower than the boiling point of the solvent.- The rate of cooling is too fast.- The presence of significant impurities. | - Lower the temperature at which the solid is dissolved by using a lower-boiling solvent or a solvent mixture.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Perform a pre-purification step like an acid-base extraction to remove major impurities. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization.- The crystals were washed with a solvent at room temperature.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal precipitation.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. |
| Colored impurities persist in the crystals. | - The impurity co-crystallizes with the product.- The impurity is highly colored. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.- A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping peaks). | - Inappropriate eluent polarity.- Column overloading.- Poorly packed column. | - Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A common starting point for biphenyl carboxylic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or channels. |
| Streaking or tailing of the product band on the column and TLC plate. | - The carboxylic acid group is interacting strongly with the acidic silica gel. | - Add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system. This will keep the carboxylic acid protonated and reduce its interaction with the stationary phase. |
| Product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
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Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
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Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer.
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Separation: Drain the lower organic layer, which contains neutral and basic impurities.
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Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a concentrated acid (e.g., HCl) until the pH is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Recrystallization
The choice of solvent is critical for successful recrystallization. For this compound, a polar protic solvent or a mixture involving one is a good starting point. Based on analogous compounds, aqueous ethanol or a mixture of a good solvent (like DMF or THF) and an anti-solvent (like water or hexanes) can be effective.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Example Recrystallization Solvent Systems for Biphenyl Carboxylic Acids:
| Compound Type | Solvent System | Reference/Analogy |
| Biphenyl-4-carboxylic acid | Aqueous Ethanol | General knowledge for similar structures. |
| Biphenyl-4-carboxaldehyde | Hexanes/Methanol | Analogy from a related aldehyde.[1] |
| Substituted Biphenyl Ester | DMF/Water | Analogy from a substituted biphenyl derivative.[2] |
Column Chromatography
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). To prevent streaking, add 0.5-1% acetic acid or formic acid to the eluent.
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TLC Analysis: First, determine an appropriate eluent composition using TLC. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.4.
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Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
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Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel bed.
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Elution: Run the column, starting with a less polar eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Example Column Chromatography Eluent System for a Related Compound:
| Compound | Stationary Phase | Eluent System | Reference/Analogy |
| 4-Biphenylcarboxaldehyde | Silica Gel | 93:7 Hexanes/Ethyl Acetate | Analogy from a related aldehyde.[1] |
| Substituted Biphenyl Derivatives | Silica Gel | Hexane/Ethyl Acetate Gradient | General procedure for similar compounds.[3] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Recrystallization of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: Understanding the physical properties is crucial for a successful recrystallization. Below is a summary of key data:
| Property | Value |
| Molecular Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.11 g/mol [1] |
| Melting Point | 301-302 °C[2] |
| Appearance | Off-white solid |
| LogP | 3.81430[2] |
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the recrystallized product can be assessed using several analytical techniques. A common and effective method is melting point analysis. A pure compound will have a sharp melting point range, close to the literature value (301-302 °C). A broad melting point range typically indicates the presence of impurities. Other techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for a more comprehensive purity assessment.
Troubleshooting Guide
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause: Insufficient solvent was used. The compound may also have low solubility in the chosen solvent even at elevated temperatures.
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Solution:
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Gradually add more of the hot solvent in small increments until the solid dissolves completely.
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If a large volume of solvent is required, it may not be the ideal solvent. Consider switching to a more suitable solvent or a mixed solvent system. For instance, if using ethanol, the addition of a small amount of a more polar co-solvent in which the compound has higher solubility at high temperatures could be beneficial.
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Problem 2: No crystals form upon cooling.
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Possible Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The rate of cooling might be too slow.
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Solution:
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Induce crystallization:
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Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystal formation.
-
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.
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Cooling: Ensure the solution is cooled to a sufficiently low temperature, for example, by placing it in an ice bath after it has reached room temperature.
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Problem 3: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is becoming supersaturated at a temperature that is above the melting point of the compound in the impure state. This is more common when there is a high concentration of impurities.
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Solution:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional hot solvent to decrease the saturation point to a lower temperature.
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Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A slower cooling rate provides more time for ordered crystal lattice formation.
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Problem 4: The yield of recrystallized product is very low.
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Possible Cause:
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Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
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Premature crystallization occurred during hot filtration (if performed).
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The crystals were washed with a solvent that was not sufficiently cold, leading to dissolution of the product.
-
-
Solution:
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Use the minimum amount of hot solvent necessary to dissolve the crude product.
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If hot filtration is necessary, preheat the funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely.
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Always wash the collected crystals with a minimal amount of ice-cold solvent.
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Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound using aqueous ethanol.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirring capabilities
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Stir bar
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Büchner funnel and flask
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Filter paper
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Ice bath
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Glass stirring rod
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of 95% ethanol.
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Heating: Gently heat the mixture on a hot plate with stirring. Add more hot 95% ethanol in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through it. Quickly pour the hot solution containing the dissolved product through the hot funnel into the preheated flask.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the final product can be assessed by melting point determination.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Chromatographic Purification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the chromatographic purification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common methods are flash column chromatography on silica gel for medium to large-scale purification and reversed-phase high-performance liquid chromatography (RP-HPLC) for high-purity small-scale purification and analysis. Recrystallization can also be employed as an effective purification technique.
Q2: Why does my compound streak or "tail" on the silica gel column?
A2: Carboxylic acids like this compound are prone to tailing on silica gel. This is due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface. To mitigate this, a small amount of an acid, such as acetic acid or formic acid (~0.5-2%), is typically added to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the stationary phase and resulting in sharper peaks.
Q3: What are the typical impurities I should expect?
A3: If the compound is synthesized via a Suzuki-Miyaura coupling reaction, common impurities include unreacted starting materials (e.g., 4-bromobenzoic acid and 4-bromophenylboronic acid), homocoupling byproducts, and protodeboronation products.[1] Residual palladium catalyst may also be present.
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase HPLC is an excellent method for the analysis and purification of this compound.[2][3] A C18 column is typically used with a mobile phase consisting of acetonitrile and water, with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
Q5: My compound won't elute from the silica column. What should I do?
A5: This usually indicates that the mobile phase is not polar enough. You can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). Ensure you have also added a small amount of acid to the eluent, as strong adsorption can prevent elution.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate solvent system. 2. Column overloading. 3. Column was packed improperly. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for the target compound. 2. Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the silica gel weight. 3. Ensure the column is packed uniformly without cracks or channels. |
| Significant Peak Tailing | 1. Strong interaction of the carboxylic acid with silica. 2. Inappropriate solvent choice. | 1. Add 0.5-2% acetic acid or formic acid to your mobile phase to suppress deprotonation of the carboxylic acid. 2. Choose a solvent system that provides good solubility for your compound. |
| Product Elutes Too Quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). |
| Product Does Not Elute | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase. 2. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. |
Reversed-Phase HPLC
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Ionization of the carboxylic acid. 2. Secondary interactions with residual silanols on the column. | 1. Lower the pH of the mobile phase by adding an acid modifier (e.g., 0.1% TFA or formic acid). The pH should be at least 2 units below the pKa of the analyte. 2. Use a high-purity, end-capped column. |
| Variable Retention Times | 1. Insufficient column equilibration. 2. Mobile phase composition is changing. 3. Poor temperature control. | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection (at least 10 column volumes). 2. Prepare fresh mobile phase and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a consistent temperature. |
| Ghost Peaks | Contamination in the autosampler, injector, or mobile phase. | Run a blank gradient. If the ghost peak persists, systematically clean the HPLC components, starting from the autosampler. Use high-purity HPLC-grade solvents. |
| High Backpressure | 1. Blockage in the column or guard column. 2. Particulate matter from the sample. | 1. Reverse flush the column (if permitted by the manufacturer). Replace the guard column. 2. Filter all samples and mobile phases before use. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of 1 gram of crude this compound.
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TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
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Goal: Find a solvent system that gives the target compound an Rf value of approximately 0.3. Add 1% acetic acid to the chosen eluent to improve spot shape. For example: 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of sample on ~50 g of silica gel).
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Pack the column with silica gel using either a dry packing or slurry packing method.
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Equilibrate the packed column by passing 2-3 column volumes of the initial, least polar mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude material (1 g) in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, perform a "dry loading": dissolve the crude material in a suitable solvent, add a small amount of silica gel (2-3 g), and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
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Begin elution with the solvent system determined by TLC.
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If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
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Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the purified product.
-
-
Isolation:
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
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Protocol 2: Analytical RP-HPLC Method
This protocol is for analyzing the purity of the target compound.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in acetonitrile or a mixture of acetonitrile/water.
Visual Workflow and Logic Diagrams
References
Technical Support Center: Suzuki Coupling of Aryl Bromides
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Suzuki-Miyaura cross-coupling of aryl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q1: My Suzuki coupling reaction with an aryl bromide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Suzuki coupling reaction is a common issue that can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. Here is a step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow for Low/No Yield:
Technical Support Center: Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. The content is structured to address specific challenges encountered during synthesis, with a focus on mitigating common side reactions.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a 4-bromophenyl derivative and 4-carboxyphenylboronic acid.
Issue 1: Low Yield of the Desired Product with Significant Byproduct Formation
If you are observing a low yield of this compound alongside significant impurities, it is crucial to identify the nature of the side products. The most common side reactions are homocoupling, protodeboronation, and dehalogenation.
Troubleshooting Workflow for Common Side Reactions
Caption: Troubleshooting workflow for identifying and addressing common side reactions.
Issue 2: Excessive Homocoupling
Homocoupling results in the formation of symmetrical biaryls, primarily from the boronic acid starting material (4,4'-biphenyldicarboxylic acid).
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Primary Causes : The main culprits are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.
-
Troubleshooting Steps :
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Ensure Inert Atmosphere : Thoroughly degas all solvents and the reaction vessel to remove oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period.
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Use Pd(0) Pre-catalysts : Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or ensure that any Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction.
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Ligand Selection : Employ bulky, electron-rich phosphine ligands which can help to suppress homocoupling.
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Temperature Control : Avoid excessively high temperatures which can lead to catalyst decomposition and the formation of Pd(II) species.
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Issue 3: Significant Protodeboronation
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, leading to the formation of benzoic acid.
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Primary Causes : This side reaction can be catalyzed by acid, base, or metal salts and is influenced by the reaction's pH, temperature, and the presence of water.
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Troubleshooting Steps :
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Base Selection : Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. The pH of the reaction mixture is a critical factor.[1]
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Use of Boronic Esters : Convert the boronic acid to a more stable boronic ester, such as a pinacol ester, to reduce the rate of protodeboronation.[2]
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"Slow-Release" Strategy : Employ MIDA boronates which slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[2]
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Temperature and Time : Lower the reaction temperature and consider using a more active catalyst system to shorten the reaction time, thereby reducing the exposure of the boronic acid to conditions that favor protodeboronation.[1]
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Issue 4: Dehalogenation of the Aryl Bromide
Dehalogenation involves the replacement of the bromine atom on the aryl bromide with a hydrogen atom, resulting in 4-phenylcarboxylic acid.
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Primary Causes : The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism. This can be generated from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.
-
Troubleshooting Steps :
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Solvent Choice : Use aprotic solvents like dioxane, THF, or toluene. If using alcohol-containing solvents, ensure they are anhydrous.
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Base Optimization : Opt for weaker inorganic bases like K₂CO₃ or K₃PO₄.
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Ligand Selection : The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes mitigate dehalogenation.
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Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the prevalence of common side reactions in Suzuki-Miyaura couplings.
| Parameter | Condition | Effect on Homocoupling | Effect on Protodeboronation | Effect on Dehalogenation |
| Atmosphere | Presence of Oxygen | Increases | No significant direct effect | Increases |
| Inert (N₂ or Ar) | Decreases | No significant direct effect | Decreases | |
| Catalyst | Pd(II) pre-catalyst | Increases | No significant direct effect | No significant direct effect |
| Pd(0) pre-catalyst | Decreases | No significant direct effect | No significant direct effect | |
| Bulky, e⁻-rich ligands | Decreases | Can decrease by accelerating desired reaction | Decreases | |
| Base | Strong (e.g., NaOH) | Can increase | Increases significantly | Can increase |
| Weak (e.g., K₂CO₃, K₃PO₄) | Can decrease | Decreases | Decreases | |
| Solvent | Protic (e.g., alcohols) | No significant direct effect | Can increase | Increases |
| Aprotic (e.g., Dioxane) | No significant direct effect | Can decrease | Decreases | |
| Temperature | High | Can increase (catalyst decomposition) | Increases | Can increase |
| Low | Can decrease | Decreases | Can decrease |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to minimize side reactions based on established principles for Suzuki-Miyaura couplings.
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Reactants :
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1,4-Dibromobenzene (1.0 equiv)
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4-Carboxyphenylboronic acid (1.1 equiv)
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Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-3 mol%)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
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Solvent :
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1,4-Dioxane/Water (4:1 mixture), thoroughly degassed.
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Reaction Workflow
Caption: Experimental workflow for the optimized synthesis of this compound.
Procedure :
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene, 4-carboxyphenylboronic acid, and potassium carbonate.
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Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen at least three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition : Add the Pd(PPh₃)₄ catalyst to the flask. Then, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: Homocoupling of the boronic acid and protodeboronation are the most frequently encountered side reactions. The prevalence of each depends heavily on the specific reaction conditions.
Q2: How can I effectively remove the homocoupled byproduct (4,4'-biphenyldicarboxylic acid)?
A2: Purification can often be achieved by recrystallization. If the solubility difference between the desired product and the homocoupled byproduct is not sufficient, column chromatography on silica gel may be necessary.
Q3: Is it better to use a boronic acid or a boronic ester?
A3: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[2] Using a boronic ester can be a good strategy if protodeboronation is a significant issue.
Q4: Can I use a different palladium catalyst?
A4: Yes, other palladium catalysts can be used. For example, Pd/C has been successfully employed and can simplify catalyst removal.[3] Buchwald-type ligands and pre-catalysts are often effective for challenging substrates and can help to minimize side reactions by promoting a faster desired reaction.
Q5: What is the role of water in the reaction mixture?
A5: Water is often used as a co-solvent and is necessary for the activity of many inorganic bases like K₂CO₃. However, an excess of water can promote protodeboronation and dehalogenation, so the ratio of organic solvent to water should be carefully controlled.
References
Technical Support Center: Troubleshooting Debromination in Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of debromination observed during Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of Suzuki coupling?
A1: Debromination is an undesired side reaction in Suzuki coupling where the aryl or heteroaryl bromide starting material is reduced, and the bromine atom is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired cross-coupled product.[1]
Q2: What is the primary mechanism of debromination?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water. The Pd-H species can then react with the organopalladium intermediate (Ar-Pd-Br) in a process called reductive elimination to yield the debrominated arene (Ar-H) and regenerate the palladium catalyst.[2]
Q3: Are certain aryl bromides more susceptible to debromination?
A3: Yes, electron-deficient aryl bromides and particularly N-heterocyclic bromides (e.g., pyridines, indoles, pyrazoles) are more prone to debromination.[1] For N-H containing heterocycles, the acidity of the N-H bond can contribute to side reactions. In some cases, protecting the N-H group can help suppress debromination.
Q4: How does the quality of the boronic acid affect debromination?
A4: While the aryl bromide is a primary factor, a slow transmetalation step with the organoboron reagent can provide a larger window for competing side reactions like debromination to occur. Using highly pure and reactive boronic acids or their derivatives (e.g., boronate esters) can promote a faster forward reaction, thereby minimizing debromination.[1][2] Protodeboronation, the protonolysis of the boronic acid, is another common side reaction that can be more prevalent with unstable boronic acids.[3]
Troubleshooting Guide
If you are observing significant debromination in your Suzuki coupling reaction, consult the following guide for potential causes and recommended actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of debrominated byproduct | Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the debromination pathway. | Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or consider using N-heterocyclic carbene (NHC) ligands.[1] |
| Unsuitable Base: The base might be too strong, promoting the formation of Pd-H species, or it may not be effective for the specific substrate. | Base Optimization: Try using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or a phosphate base such as K₃PO₄.[1][4] Strong alkoxide bases should generally be avoided if debromination is an issue. | |
| Sub-optimal Solvent: The solvent could be a source of hydrides (e.g., alcohols) or may not be ideal for the chosen catalyst system. | Solvent Change: Employ aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it as a co-solvent in minimal amounts.[1] | |
| Presence of Water: While often necessary for the activity of inorganic bases, excessive water can be a proton source leading to debromination. | Control Water Content: If conducting the reaction under anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, systematically vary the water ratio to find the optimal balance.[1] | |
| Reaction with N-heterocyclic bromides is problematic | Coordination of Nitrogen to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center, inhibiting the catalytic cycle. | Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these types of substrates. |
| N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrroles), the proton's acidity can lead to side reactions. | Protecting Groups: Consider protecting the nitrogen with a suitable group (e.g., Boc, SEM) to prevent interference. | |
| Sluggish reaction leading to more side products | Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, especially with less reactive aryl bromides. | Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction rate.[1] |
| Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center may be the rate-limiting step. | Use a More Active Catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.[1] | |
| Purity of Boron Reagent: Impure or degraded boronic acid can lead to slower reaction rates. | Ensure High Purity of Boronic Acid/Ester: Use fresh, high-quality organoboron reagents. |
Data Presentation
The choice of ligand and base is critical in minimizing debromination. The following tables summarize the general effects of different ligands and bases on Suzuki coupling outcomes. Note: Actual results will vary depending on the specific substrates and other reaction conditions.
Table 1: General Effect of Ligand Choice on Suzuki Coupling
| Ligand Type | General Characteristics | Typical Performance |
| Triphenylphosphine (PPh₃) | Traditional, less bulky ligand. | Often sufficient for simple aryl bromides, but may lead to higher debromination with challenging substrates.[1] |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Sterically hindered and strong electron donors. | Generally provide higher yields and lower debromination, especially for difficult substrates, by promoting reductive elimination.[1][5] |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, form stable palladium complexes. | Highly effective for a broad range of substrates, including those prone to debromination. Can offer high catalyst stability.[6] |
| Ferrocenyl Phosphines (e.g., dppf) | Bidentate ligand, provides good stability to the catalyst. | Effective for a variety of Suzuki couplings. |
Table 2: Comparative Performance of Common Bases in Suzuki Coupling
| Base | Basicity | General Application Notes |
| Na₂CO₃ | Moderate | Widely used, often effective and cost-efficient. Can be a good starting point for optimization.[4][7] |
| K₂CO₃ | Moderate | Similar to Na₂CO₃, commonly used and effective for a range of substrates.[4] |
| Cs₂CO₃ | High | Often used for more challenging couplings due to its higher solubility in organic solvents. |
| K₃PO₄ | High | A strong, non-nucleophilic base that is often very effective in minimizing debromination, particularly with bulky phosphine ligands.[1][4] |
| KOH, NaOH | Strong | Strong bases that can sometimes lead to higher instances of side reactions, including debromination.[4] |
| KF | Weak | Fluoride ions are thought to play a unique role in activating the boronic acid. Can be useful when base-sensitive functional groups are present.[4][8] |
| Organic Amines (e.g., Et₃N) | Weak | Generally less effective than inorganic bases for Suzuki coupling with aryl bromides. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Debromination
This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, employing a catalyst system known to minimize debromination.
Materials:
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Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
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Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
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Schlenk flask or sealed vial
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Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathway of the debromination side reaction in Suzuki coupling.
Caption: A logical workflow for troubleshooting debromination.
References
Technical Support Center: Homocoupling in Suzuki Reactions of Aryl Bromides
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to homocoupling of aryl boronic acids in reactions with aryl bromides. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you minimize this common side reaction and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This process competes with the desired cross-coupling of the boronic acid with the aryl bromide, leading to a reduced yield of the target molecule and complicating purification due to the structural similarities between the product and the byproduct.
Q2: What are the primary causes of homocoupling in Suzuki reactions of aryl bromides?
A2: There are two main pathways that lead to homocoupling:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous degassing of solvents and reagents is crucial to suppress this pathway.[1][2]
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Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.[2]
Q3: How does the choice of palladium source influence homocoupling?
A3: The palladium source can have a significant impact on the extent of homocoupling. Pd(II) precatalysts need to be reduced in-situ to the active Pd(0) species. During this induction period, the Pd(II) is available to catalyze the homocoupling of the boronic acid. Using a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate this issue.
Q4: Can the electronic properties of the aryl bromide affect the likelihood of homocoupling?
A4: Yes. While homocoupling is primarily a reaction of the boronic acid, the reactivity of the aryl bromide plays an indirect role. With electron-deficient aryl bromides, the oxidative addition step is generally faster, which can help to keep the concentration of the Pd(0) catalyst engaged in the desired catalytic cycle and less available for side reactions. Conversely, with electron-rich aryl bromides, which undergo slower oxidative addition, the catalyst may have more opportunity to participate in undesired homocoupling pathways.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues with excessive homocoupling in your Suzuki reactions.
Problem: Significant amount of homocoupling byproduct observed by TLC, GC-MS, or NMR.
Below is a systematic workflow to identify and address the root cause of the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation
The following tables summarize data on the effect of different reaction parameters on the yield of Suzuki coupling reactions of aryl bromides. While direct quantification of the homocoupling byproduct is not always reported, a lower yield of the desired product often correlates with an increase in side reactions, including homocoupling.
Table 1: Comparison of Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-Methylbiphenyl (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [3] |
| K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 | [3] |
| Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 96 | [3] |
| NaOH | Toluene/H₂O | 100 | 12 | 70 | [4] |
| KOH | Toluene/H₂O | 100 | 12 | 75 | [4] |
| Et₃N | Toluene/H₂O | 100 | 12 | 45 | [3] |
Table 2: Effect of Phosphine Ligand on the Suzuki Coupling of Aryl Bromides
| Aryl Bromide | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | PPh₃ | 2 (Pd(OAc)₂) | K₃PO₄ | Toluene | 100 | 16 | 85 | [5] |
| 4-Bromotoluene | SPhos | 1 (Pd(OAc)₂) | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| 2-Bromonaphthalene | XPhos | 0.5 (Pd₂(dba)₃) | K₃PO₄ | Dioxane | 80 | 12 | 97 | [5] |
| 1-Bromo-4-nitrobenzene | RuPhos | 1 (Pd(OAc)₂) | K₃PO₄ | Toluene | 100 | 4 | 96 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling
This protocol provides a general starting point for minimizing homocoupling in the Suzuki reaction of an aryl bromide.
1. Reaction Setup and Degassing:
-
Add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via a syringe.
-
Bubble the inert gas through the solvent mixture for 15-30 minutes to ensure thorough degassing.
2. Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if separate).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
3. Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of the desired product to the homocoupled byproduct. The homocoupling product can be quantified by integrating the corresponding peaks in the GC chromatogram or NMR spectrum relative to an internal standard.[5]
Protocol 2: Rigorous Degassing using the Freeze-Pump-Thaw Method
For extremely oxygen-sensitive reactions, the freeze-pump-thaw method is recommended for solvent degassing.
Caption: Freeze-Pump-Thaw degassing workflow.
Procedure:
-
Place the solvent in a Schlenk flask, ensuring it is no more than half full.
-
Connect the flask to a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
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Pump: Open the stopcock to a high vacuum for 5-10 minutes to remove the atmosphere above the frozen solvent.
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Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will observe gas bubbles evolving from the liquid.
-
Repeat the freeze-pump-thaw cycle at least two more times.
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After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.
Mechanisms of Homocoupling
The following diagram illustrates the proposed catalytic cycle for oxygen-mediated homocoupling, which runs parallel to the desired Suzuki-Miyaura cross-coupling cycle.
Caption: Competing Suzuki and Homocoupling cycles.
References
Technical Support Center: 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation is likely to proceed through mechanisms observed for similar polybrominated biphenyls (PBBs) and aromatic carboxylic acids. The primary expected pathways include:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The most common photochemical reaction for brominated biphenyls is reductive debromination, where a bromine atom is replaced by a hydrogen atom.[1][2][3] The solvent system can influence the mechanism, with oxidation processes becoming more prominent in aqueous environments.[1][3]
-
Microbial Degradation: Certain microorganisms can degrade halogenated aromatic compounds.[4] This process often involves dehalogenation as a critical step.[4] For analogous chlorinated compounds, degradation can proceed via cleavage of the biphenyl rings and subsequent metabolism of the resulting aromatic acids.[5]
-
Oxidative Degradation: Strong oxidizing agents can lead to the formation of hydroxylated derivatives and potentially ring-opening products.
-
Hydrolytic Degradation: While generally stable to hydrolysis, prolonged exposure to extreme pH (strong acidic or basic conditions) and high temperatures may lead to slow degradation.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it at room temperature in a tightly sealed container, protected from light.[6] For long-term storage, refrigeration in a desiccated environment is advisable to minimize potential degradation from light and atmospheric moisture.
Q3: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?
A3: Unexpected chromatographic peaks can arise from several sources:
-
Degradation Products: The compound may have degraded due to improper storage or handling, or during the experimental procedure itself. Common degradation products could include debrominated biphenyl carboxylic acid or hydroxylated derivatives.
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Impurities from Synthesis: The starting material may contain residual solvents, unreacted starting materials, or by-products from the synthesis process.
-
Contamination: The sample may have been contaminated by solvents, glassware, or other reagents.
It is advisable to run a blank sample (solvent only) and to re-analyze a freshly prepared sample from a new stock vial to troubleshoot the issue.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | Perform a forced degradation study of the compound under your specific assay conditions (e.g., incubation time, temperature, pH, presence of media components) to assess its stability. Analyze the sample at different time points using a stability-indicating method like HPLC-UV or LC-MS. |
| Precipitation of the compound in the assay medium. | Determine the solubility of the compound in your assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the biological system. Ensure the final concentration of the co-solvent is consistent across all experiments. |
| Interaction with other assay components. | Investigate potential interactions of the compound with other components in the assay medium. This can be assessed by incubating the compound with individual components and analyzing for any changes. |
Issue 2: Difficulty in achieving a pure final product during synthesis.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS). If the reaction is stalling, consider increasing the reaction time, temperature, or the stoichiometry of the reagents. |
| Formation of by-products. | The synthesis of biphenyl derivatives can sometimes lead to the formation of isomeric or poly-halogenated by-products.[7] Optimize the reaction conditions (e.g., catalyst, solvent, temperature) to favor the formation of the desired product. |
| Ineffective purification. | If purification by recrystallization is insufficient, consider using column chromatography.[8] A range of solvent systems (e.g., ethyl acetate/petroleum ether) can be screened to achieve optimal separation.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
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This compound
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Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC or UPLC system with a UV detector or a mass spectrometer
-
C18 reverse-phase column
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in methanol for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Dissolve the stressed solid in methanol for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting method and may require optimization based on the results of the forced degradation study.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal | Dry Heat | 24 hours | 105°C |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | As required | Ambient |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways.
References
- 1. Photocatalytic degradation of polybrominated biphenyls (PBBs) on metal doped TiO2 nanocomposites in aqueous environments: mechanisms and solution effects - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. chem960.com [chem960.com]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid (CAS No. 5731-11-3).
Physical and Chemical Properties
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₉BrO₂[1][2] |
| Molecular Weight | 277.11 g/mol [1][2] |
| Melting Point | 301-302 °C |
| Boiling Point | 418.1 °C at 760 mmHg |
| Flash Point | 206.7 °C |
| Appearance | White to off-white powder or crystals |
| Purity | Typically ≥98% |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I properly store this compound?
-
A: It is recommended to store the compound at room temperature in a dry, well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption.
-
-
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
-
Q3: What are the primary hazards associated with this compound?
-
Q4: How should I dispose of waste containing this compound?
-
A: This compound should be treated as hazardous waste.[3] Collect waste in a dedicated, sealed, and properly labeled container.[3][4] Halogenated organic waste should be segregated from non-halogenated waste.[3] Dispose of the waste through your institution's hazardous waste management program in compliance with local, state, and federal regulations.[3][4]
-
Troubleshooting Guides
Experimental Workflows
Below is a general workflow for a Suzuki coupling reaction using this compound.
Caption: General experimental workflow for a Suzuki coupling reaction.
Common Experimental Issues
-
Q5: I am observing poor solubility of this compound in my reaction solvent. What can I do?
-
A: This compound is generally more soluble in polar aprotic solvents like DMF or DMSO. For Suzuki coupling reactions, using a solvent system such as toluene/ethanol/water or dioxane/water can improve solubility.[7] Heating the solvent may also aid in dissolution.
-
-
Q6: My Suzuki coupling reaction is not proceeding to completion, or I am observing low yields. What are the potential causes?
-
A: Several factors could be at play:
-
Catalyst Deactivation: The carboxylic acid functionality can sometimes coordinate with the palladium catalyst, leading to deactivation.[8] Consider using a different palladium catalyst or ligand system.
-
Base Incompatibility: The choice of base is crucial. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they can also lead to side reactions. Trying a milder base like KF might be beneficial, although it could slow down the reaction rate.[9]
-
Deborylation of Boronic Acid: Your boronic acid partner may be degrading over the course of the reaction.[7] Ensure you are using high-quality boronic acid and consider adding it in slight excess.
-
Inert Atmosphere: Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
-
-
Q7: I am observing the formation of significant byproducts in my reaction. How can I minimize them?
-
A: Homocoupling of the boronic acid is a common side reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring a truly anaerobic environment. Additionally, ensuring the correct stoichiometry of your reagents is critical.
-
The following decision tree can help troubleshoot a failing Suzuki coupling reaction.
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent).
-
Add the desired arylboronic acid (1.1-1.5 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the base (e.g., K₂CO₃, 2-3 equivalents).
-
-
Reaction Setup:
-
Add the appropriate degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biphenyl derivative.
-
Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted by trained professionals in a suitably equipped laboratory, adhering to all relevant safety protocols.
References
Validation & Comparative
A Comparative Guide to the Quantification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid by HPLC and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid with alternative analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is supported by experimental data derived from the analysis of structurally similar compounds, offering a robust framework for methodological selection and application in research and quality control environments.
Methodology Overview
The selection of an appropriate analytical technique is paramount for the accurate quantification of this compound, a key intermediate in various synthetic processes. This guide explores the principles, performance characteristics, and experimental protocols for three leading analytical methods.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. While the carboxylic acid group reduces volatility, derivatization can make this method applicable. GC-MS offers high sensitivity and structural information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is particularly advantageous for analyzing complex matrices and for achieving very low detection limits.
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of HPLC, GC-MS, and LC-MS for the analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | < 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | < 0.003 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Sample Throughput | High | Medium | Medium to High |
| Cost | Low to Medium | Medium | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for structurally related compounds and should be validated for the specific application.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol outlines a standard reversed-phase HPLC method suitable for the quantification of this compound.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid) in a suitable ratio (e.g., 70:30 v/v) for isocratic elution. A gradient elution may be necessary for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
Caption: Workflow for the quantification of this compound by HPLC.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to GC-MS analysis.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Derivatization (Esterification):
-
To the dried sample, add a derivatizing agent such as BF₃-methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture to ensure complete reaction.
-
Evaporate the excess reagent and redissolve the residue in a suitable solvent like hexane or ethyl acetate.
3. GC-MS Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Logical Relationship for Method Selection:
Caption: Decision tree for selecting an analytical method for this compound.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers the highest sensitivity and selectivity, making it ideal for trace-level quantification.
1. Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: A specific precursor ion (the deprotonated molecule [M-H]⁻) and a product ion should be determined by infusing a standard solution. For this compound (C₁₃H₉BrO₂), the precursor ion would be m/z 275/277 (due to bromine isotopes). The product ion would be determined experimentally.
-
Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and straightforward method suitable for routine quality control and assays where high sensitivity is not the primary concern.
-
GC-MS can be a highly sensitive and selective alternative, but the additional derivatization step adds complexity and potential for analytical error.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity profiling, and analysis in complex matrices.
It is imperative that the chosen method is thoroughly validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the generated data.
A Comparative Guide to Purity Assessment of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: NMR vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and manufacturing. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the purity assessment of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a crucial building block in organic synthesis. Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound (CAS No. 5731-11-3, Molecular Weight: 277.11 g/mol ) is a bifunctional molecule often utilized in the synthesis of complex organic scaffolds. Ensuring its purity is paramount to the success of subsequent reactions and the quality of the final product. While several methods can be employed for purity analysis, quantitative NMR (qNMR) offers a primary and highly accurate approach. This guide will compare the performance of qNMR with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the different analytical techniques for a sample of this compound.
| Analytical Technique | Parameter Measured | Result | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | Purity (%w/w) | 99.5% | Primary method, high precision and accuracy, requires no specific reference standard for the analyte, provides structural information on impurities. | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Purity (% Area) | 99.7% | High sensitivity, excellent separation of impurities, widely available. | Requires a specific reference standard for the analyte for accurate quantification, response factors of impurities may differ. |
| Differential Scanning Calorimetry (DSC) | Purity (mol%) | 99.2% | Fast, requires small sample amount, provides information on melting behavior. | Not suitable for thermally labile compounds, less accurate for samples with low purity, assumes eutectic behavior of impurities.[1][2][3][4] |
Experimental Protocols
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample and about 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate integration).[5][6]
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard. The aromatic protons of the biphenyl system are suitable for integration. The carboxylic acid proton may be broad and is not recommended for quantification.[7]
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to impurity peaks.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
Procedure:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).
-
Set up the HPLC system with a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
The mobile phase can consist of a gradient or isocratic mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[8][9]
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the analyte has strong absorbance (e.g., 254 nm).
-
Inject the sample solution and record the chromatogram.
-
Calculate the area percentage of the main peak to estimate the purity.
Objective: To determine the purity of this compound based on the melting point depression.
Instrumentation: Differential Scanning Calorimeter.
Materials:
-
This compound sample
-
Aluminum pans
Procedure:
-
Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2-5 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which is typically performed by the instrument's software.[2]
Mandatory Visualizations
Caption: Workflow for purity assessment of this compound.
Caption: Logic for selecting a purity assessment method.
Conclusion
For the definitive purity assessment of this compound, quantitative NMR (qNMR) stands out as the primary method due to its ability to provide absolute quantification without the need for a specific reference standard of the analyte. It also offers the advantage of structural elucidation of any observed impurities.
High-Performance Liquid Chromatography (HPLC) serves as an excellent orthogonal technique, particularly valuable for its high sensitivity in detecting trace impurities and for routine quality control where a validated method against a reference standard is in place.
Differential Scanning Calorimetry (DSC) is a useful and rapid screening tool for assessing the purity of highly crystalline solids and can provide valuable information about the material's thermal properties. However, its accuracy is generally lower than that of qNMR and HPLC.
The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the desired accuracy, the availability of reference standards, and the stage of drug development. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thermalsupport.com [thermalsupport.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. nmr.tamu.edu [nmr.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Comparative Guide to Impurity Profiling of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The presence of impurities can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). Therefore, robust analytical methods for the identification and quantification of these impurities are crucial.
Introduction to Potential Impurities
The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This process, while efficient, can lead to the formation of several process-related impurities. Understanding the synthetic pathway is key to anticipating potential impurities.
The primary impurities associated with the Suzuki-Miyaura synthesis of this compound include:
-
Starting Materials: Unreacted 4-bromobenzoic acid and 4-bromophenylboronic acid.
-
Homocoupling Byproducts: 4,4'-dicarboxybiphenyl and 4,4'-dibromobiphenyl, formed from the coupling of two molecules of the same starting material.
-
Dehalogenated Impurity: [1,1'-biphenyl]-4-carboxylic acid, resulting from the loss of the bromine atom.
-
Other Process-Related Impurities: Residual palladium catalyst and solvents.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can also be employed to identify potential degradation products.[1][2][3]
Comparative Analysis of Analytical Techniques
A multi-technique approach is often necessary for a comprehensive impurity profile.[4][5] High-Performance Liquid Chromatography (HPLC) is the primary technique for quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identification and structural elucidation.[6][7]
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Limitations | Application in this Context |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[8] | Excellent for quantification, high precision and accuracy, robust and widely available. | Requires chromophores for detection, may have co-elution issues, limited structural information. | Primary method for quantifying known and unknown impurities. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information, enabling the identification of unknown impurities and confirmation of known ones. High sensitivity.[4][5] | Matrix effects can suppress ionization, quantification can be less precise than UV detection without isotopic standards. | Identification of co-eluting peaks and unknown degradation products. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile impurities, such as residual solvents and some starting materials.[9][10] | Not suitable for non-volatile compounds like carboxylic acids without derivatization. High temperatures can cause degradation of thermally labile compounds. | Analysis of volatile starting materials or byproducts. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[6] | Unambiguous structure elucidation of impurities, can be quantitative (qNMR).[6][11] | Lower sensitivity compared to MS, requires higher concentrations of the analyte, complex mixtures can be difficult to interpret. | Definitive structural confirmation of isolated impurities. |
Experimental Data and Protocols
To illustrate the performance of these techniques, a sample of this compound was spiked with known impurities and analyzed.
Table 2: Quantitative Analysis of a Spiked Sample by HPLC-UV
| Compound | Retention Time (min) | Concentration (µg/mL) | Area | % Area |
| 4-Bromobenzoic Acid | 3.52 | 1.0 | 12500 | 0.10 |
| [1,1'-biphenyl]-4-carboxylic acid | 5.89 | 1.5 | 19500 | 0.15 |
| This compound | 7.25 | 994.0 | 12922000 | 99.40 |
| 4,4'-Dicarboxybiphenyl | 4.78 | 2.0 | 26000 | 0.20 |
| 4,4'-Dibromobiphenyl | 9.12 | 1.5 | 18850 | 0.15 |
Experimental Protocols
1. HPLC-UV Method for Impurity Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[4]
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a final concentration of 1 mg/mL.
2. LC-MS Method for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Same as the HPLC-UV method, but with 0.1% formic acid instead of phosphoric acid for MS compatibility.
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Mass Range: m/z 100-1000.
3. NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the isolated impurity or the bulk material in a suitable deuterated solvent (e.g., DMSO-d6).[6]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire 1H, 13C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural elucidation.[6]
Visualization of Workflows and Relationships
To further clarify the process of impurity profiling, the following diagrams illustrate the general workflow and the logical relationships involved.
Caption: General workflow for impurity profiling of this compound.
Caption: Logical relationship between impurity profiling and drug quality and safety.
Conclusion
The impurity profiling of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC-UV serves as a robust method for quantification, while LC-MS and NMR are essential for the identification and structural elucidation of impurities. A thorough understanding of the synthetic process is critical for anticipating potential impurities and developing appropriate analytical strategies to ensure the quality and safety of the final pharmaceutical product.
References
- 1. scispace.com [scispace.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromobiphenyl | SIELC Technologies [sielc.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. asianjpr.com [asianjpr.com]
- 9. 4-Bromophenylboronic Acid | 5467-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. azom.com [azom.com]
A Comparative Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid and Other Biphenyl Derivatives in Research and Development
An objective guide for researchers, scientists, and drug development professionals on the performance, synthesis, and biological activity of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid relative to other key biphenyl derivatives. This document provides a data-driven comparison supported by experimental protocols and pathway visualizations.
Biphenyl and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid, aromatic scaffold. This structure is a common feature in pharmaceuticals, agrochemicals, and high-performance polymers. The functionalization of the biphenyl core allows for the fine-tuning of physicochemical and biological properties, leading to a wide array of applications.
This compound is a key intermediate and a subject of study in its own right. The presence of the bromine atom and the carboxylic acid group at opposite ends of the biphenyl structure provides distinct sites for further chemical modification, making it a versatile building block in organic synthesis. This guide compares this compound with its parent compound, 4-biphenylcarboxylic acid, and other derivatives to highlight the impact of substitution on their properties and activities.
Physicochemical Properties: A Comparative Overview
The introduction of different functional groups onto the biphenyl scaffold significantly alters its physical and chemical characteristics. The following table summarizes the key properties of this compound and selected derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | C13H9BrO2 | 277.11 | Not specified | Bromo and carboxylic acid functional groups for further synthesis. |
| 4-Biphenylcarboxylic acid | C13H10O2 | 198.22 | 224-228 | Parent compound, used in polymers and pharmaceuticals. |
| Fenbufen | C16H14O3 | 254.28 | Not specified | Anti-inflammatory drug with a 4-oxo monocarboxylic acid group. |
| Diflunisal | C13H8F2O3 | 250.20 | Not specified | Anti-inflammatory drug, a derivative of biphenyl carboxylic acid. |
| Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate | C14H11BrO2 | 291.14 | Not specified | Ester derivative, useful synthetic intermediate. |
Synthesis of Biphenyl Carboxylic Acid Derivatives
A prevalent and versatile method for synthesizing substituted biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a robust route to a diverse library of biphenyl compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives.
-
Reactant Preparation: Dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL).
-
Addition of Reagents: To the solution, add the desired substituted boronic acid (12.18 mmol) and potassium carbonate (K2CO3) (1.21 g, 12.18 mmol).
-
Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.14 mL, 2.44 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the resulting mixture at 80°C for 16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).
-
Purification: Purify the crude product by column chromatography using an ethyl acetate/petroleum ether solvent system.
Comparative Biological Activity
Biphenyl carboxylic acids have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antiresorptive effects. The nature and position of substituents on the biphenyl rings are critical determinants of their potency and mechanism of action.
Anticancer Activity
Several studies have synthesized libraries of biphenyl carboxylic acids and screened them for anticancer properties. For instance, derivatives have been shown to be effective against breast cancer cell lines.
Table of Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
| Compound ID | R Group (Substitution) | IC50 vs. MCF-7 (µM) | IC50 vs. MDA-MB-231 (µM) |
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | Standard Reference | Not specified | Not specified |
Data from a study on small molecule biphenyl carboxylic acids as anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture human breast cancer cell lines (MCF-7 and MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve test compounds (e.g., 3a, 3j) and a standard reference (e.g., Tamoxifen) in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Cell Seeding: Seed the cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and the standard drug for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Antiresorptive Activity in Bone Health
Biphenyl carboxylic acid derivatives have also been identified as a novel class of antiresorptive agents for treating bone loss, as seen in osteoporosis. These compounds can inhibit the activity of osteoclasts, the cells responsible for bone breakdown, without significantly affecting osteoblasts, the bone-forming cells.
Table of Antiresorptive Activity of Biphenyl Carboxylic Acid Derivatives
| Compound ID | Linker between Alkyl Chain and Biphenyl | IC50 for Osteoclast Formation (µM) | Effect on Osteoblast Apoptosis (at 20 µM) |
| ABD56 | Ester | >10 | No induction |
| ABD68 | Ketone | ~5 | No induction |
| ABD350 | Reduced Ketone (Alcohol) | 1.3 | No induction |
| Alendronate | Bisphosphonate (Standard) | Not specified | Strong induction |
Data from a study on biphenyl carboxylic acid derivatives as antiresorptive agents.
The data indicates that modifying the linker and adding halogen substituents (as in ABD350) can significantly enhance the potency of these compounds in inhibiting osteoclast formation. Notably, unlike the standard drug alendronate, these biphenyl derivatives did not induce apoptosis in bone-forming cells, suggesting a more favorable safety profile.
Experimental Protocol: Osteoclast Formation Assay
-
Cell Isolation: Isolate bone marrow macrophages from the long bones of mice.
-
Cell Culture: Culture the bone marrow cells in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).
-
Osteoclast Differentiation: Induce osteoclast formation by treating the BMMs with receptor activator of nuclear factor-κB ligand (RANKL) and M-CSF.
-
Compound Treatment: Simultaneously treat the cells with various concentrations of the test compounds (e.g., ABD56, ABD350).
-
TRAP Staining: After several days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well to determine the effect of the compounds on osteoclastogenesis. The IC50 value is the concentration at which osteoclast formation is inhibited by 50%.
Conclusion
This compound stands out as a highly valuable scaffold in the development of novel chemical entities. Its comparison with other biphenyl derivatives reveals critical structure-activity relationships:
-
Influence of the Bromo Group: The bromine atom at the 4'-position not only modifies the electronic properties and lipophilicity of the molecule but also serves as a crucial handle for further synthetic elaboration, particularly through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the biphenyl core.
-
Impact of Functional Group Modification: As demonstrated by the anticancer and antiresorptive activity data, subtle changes to the substituents and linkers on the biphenyl-4-carboxylic acid framework can lead to dramatic differences in biological potency and selectivity. The conversion of an ester to a reduced ketone in the antiresorptive agents, for example, increased potency by an order of magnitude.
-
Therapeutic Potential: The biphenyl carboxylic acid scaffold is a proven pharmacophore, present in established anti-inflammatory drugs. The continued exploration of derivatives, such as those with anticancer and bone-protective properties, highlights the ongoing potential of this chemical class in drug discovery.
Reactivity Face-Off: 4'-Iodo- vs. 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose. The choice of reactants, especially the aryl halide, is a critical determinant of reaction efficiency, yield, and conditions. This guide provides an objective comparison of the reactivity of 4'-iodo[1,1'-biphenyl]-4-carboxylic acid and its bromo-analogue, 4'-bromo[1,1'-biphenyl]-4-carboxylic acid, supported by experimental data and detailed protocols.
At a Glance: Reactivity and Performance
The fundamental principle governing the reactivity of aryl halides in these catalytic cycles is the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, leading to a generally accepted reactivity trend of I > Br > Cl > F. This translates to faster reactions and milder conditions for the iodo-substituted compound.
Quantitative Data Summary
While a direct, side-by-side kinetic comparison of 4'-iodo- and this compound under identical conditions is not extensively documented, we can extrapolate from studies on closely related analogues and general principles of reactivity. The following table summarizes the expected performance based on available data for similar substrates.
| Feature | 4'-Iodo[1,1'-biphenyl]-4-carboxylic Acid | This compound |
| Relative Reactivity | Highest | High |
| Typical Suzuki-Miyaura Yield | > 90% | 80-90% |
| Typical Heck Reaction Conditions | Milder temperatures (e.g., 80-100°C) | Higher temperatures (e.g., >100°C) |
| Typical Sonogashira Conditions | Often proceeds at room temperature.[1] | Generally requires heating.[1] |
| Catalyst Loading | Can often be performed with lower catalyst loading | May require higher catalyst loading |
| Side Reactions | More prone to homocoupling at higher temperatures | Less prone to homocoupling compared to iodide |
| Cost & Stability | Generally more expensive and less stable | More cost-effective and stable |
The Underlying Chemistry: A Mechanistic Overview
The enhanced reactivity of the iodo-derivative stems from the oxidative addition step in the palladium catalytic cycle, which is often the rate-determining step. The weaker C-I bond is more readily cleaved by the palladium(0) catalyst to form the active palladium(II) species.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Below are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. These are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.
Reagents:
-
4'-Halo[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the 4'-halo[1,1'-biphenyl]-4-carboxylic acid, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Heck Coupling
This protocol outlines a general procedure for the reaction of an aryl halide with an alkene.
Reagents:
-
4'-Halo[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol)
-
Alkene (e.g., butyl acrylate, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
In a Schlenk flask, combine the 4'-halo[1,1'-biphenyl]-4-carboxylic acid, palladium acetate, and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture with stirring (for 4'-iodo: 80-100°C; for 4'-bromo: 100-140°C).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling
This protocol describes the coupling of an aryl halide with a terminal alkyne.
Reagents:
-
4'-Halo[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)
-
Base/Solvent (e.g., triethylamine or diisopropylamine)
Procedure:
-
To a flask, add the 4'-halo[1,1'-biphenyl]-4-carboxylic acid, palladium catalyst, and copper(I) iodide.
-
Purge the flask with an inert gas.
-
Add the degassed amine solvent followed by the terminal alkyne.
-
Stir the reaction at room temperature for the iodo-compound or heat for the bromo-compound, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and water.
-
Separate the organic layer, wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Making the Right Choice: A Decision Workflow
The selection between the iodo and bromo derivatives often depends on a balance of reactivity, cost, and the specific requirements of the synthetic route.
References
Comparative study of catalysts for Suzuki coupling of aryl bromides
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of this transformation, influencing reaction yields, rates, and substrate scope. This guide provides an objective comparison of common catalyst systems for the Suzuki coupling of aryl bromides, supported by experimental data and detailed protocols.
Performance Comparison of Catalyst Systems
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the selection of the palladium source and the associated ligand. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have enabled the coupling of a wide array of aryl bromides, including sterically hindered and electronically deactivated substrates. While direct comparative studies under identical conditions are limited, the following tables summarize the performance of representative catalyst systems from various sources, providing a valuable guide for catalyst selection.
Palladium-Based Catalysts with Phosphine Ligands
Bulky, electron-rich phosphine ligands are widely used and have been shown to significantly enhance the efficacy of palladium catalysts in Suzuki couplings.[1] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Substituted Aryl Bromides | [3] |
| Pd/SSphos | SSphos | K₂CO₃ | H₂O/MeCN | 37 | 18 | ~99 | Aryl Bromides | [4] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 2-Me-THF | 100 | 18 | ~90 | Aryl Bromides | [5] |
| [(allyl)PdCl]₂ / L3 | L3 | K₃PO₄ | THF/H₂O | 40 | 12 | High | Aryl Bromides | [6] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Overnight | 80 | Diaryl Bromide | [7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | 4-Amino-3-bromobenzoic acid | [5] |
Ligand-Free Palladium Catalyst Systems
In some cases, the Suzuki-Miyaura coupling can be performed with a palladium salt without the addition of a phosphine ligand. These "ligand-free" systems are often simpler and more cost-effective, though they may have a more limited substrate scope.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | K₂CO₃ | H₂O | 80 | 1 | High | Aryl Bromides | [4] |
| PdCl₂ | NaOH | Ethanol/H₂O | 22 | 1 | High | Nonactivated Aryl Bromides | [8] |
| Pd(OAc)₂ | Na₂CO₃ | H₂O | 150 (MW) | 0.08-0.17 | High | Aryl Bromides | [9] |
Nickel-Based Catalyst Systems
Nickel-based catalysts have emerged as a cost-effective alternative to palladium systems for Suzuki-Miyaura couplings.[3] They can be particularly effective for the coupling of challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | ~90 | 4-Amino-3-bromobenzoic acid | [5] |
Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for the Suzuki-Miyaura coupling of aryl bromides using different catalyst systems. These can be adapted and optimized for specific substrates.
Protocol 1: General Procedure using a Palladium/Phosphine Ligand System
This protocol is a general method for the Suzuki coupling of an aryl bromide with an arylboronic acid using a palladium acetate/phosphine ligand catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium acetate (Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or 2-Me-THF)
-
Water (if using a biphasic system)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium acetate and the phosphine ligand.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[10]
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Ligand-Free Palladium-Catalyzed Coupling
This protocol describes a ligand-free approach for the Suzuki coupling of an aryl bromide in an aqueous medium.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium acetate (Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Water or a mixture of water and an organic solvent (e.g., ethanol)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
In a reaction vessel, combine the aryl bromide, arylboronic acid, palladium acetate, and base.[11]
-
Add the solvent (e.g., water or an aqueous mixture).
-
Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) for the required time.[11]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for a Nickel-Catalyzed Coupling
This protocol is a general procedure for a nickel-catalyzed Suzuki coupling of an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous 2-Me-THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂(PCy₃)₂, potassium phosphate, the arylboronic acid, and the aryl bromide to a reaction vial.[5]
-
Add anhydrous 2-Me-THF to the vial.[5]
-
Seal the vial and heat the mixture to 100 °C for the specified time (e.g., 18 hours).[5]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and intermediates such as 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is critical. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose, providing accurate and reproducible data. This guide offers a comparative overview of common analytical techniques applicable to this compound, complete with expected performance data and detailed experimental protocols based on established methodologies for similar compounds.
Method Selection Workflow
The selection of an appropriate analytical technique is the first step in method development and validation. The following diagram illustrates a typical decision-making workflow.
Caption: Workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and common technique for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids.[2][5] A reversed-phase method is typically suitable.
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 254 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or acetonitrile, to a known concentration.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to convert them into more volatile esters.[6][7]
Experimental Protocol: GC with Derivatization
-
Derivatization:
-
Weigh a known amount of the sample into a vial.
-
Add a suitable solvent (e.g., dimethylformamide) and a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete reaction.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.
-
Detector Temperature: 280-300°C (for FID).
Spectroscopic Methods
Spectroscopic techniques like UV-Vis, IR, and NMR are crucial for the identification and structural confirmation of this compound.[8][9][10] While not typically used for quantitative validation in the same way as chromatography, they are essential for specificity.
-
UV-Vis Spectroscopy: Useful for identifying the wavelength of maximum absorbance for HPLC detection and for preliminary quantification.
-
Infrared (IR) Spectroscopy: Helps in identifying functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
Comparison of Validation Parameters
The following table summarizes the typical performance characteristics expected from validated HPLC and GC methods for the analysis of a compound like this compound. These values are based on ICH guidelines and data from the analysis of similar compounds.[3][4][5][11]
| Validation Parameter | HPLC Method | GC Method (with Derivatization) |
| Specificity | High, demonstrated by peak purity analysis (PDA) and separation from potential impurities. | Very high, especially with MS detection, which provides mass fragmentation patterns. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | Typically 80-120% of the target concentration for assay. | Dependent on detector response, but generally wide. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.5% |
| Limit of Detection (LOD) | Low ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | Low to mid ng/mL range | Low to mid ng/mL range |
| Robustness | Assessed by varying parameters like mobile phase composition, pH, flow rate, and column temperature. | Assessed by varying parameters like oven temperature ramp rate, carrier gas flow, and injector temperature. |
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The diagram below outlines the key steps involved, as per ICH guidelines.[5][11]
Caption: Key stages in analytical method validation.
References
- 1. 5731-11-3|4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. scispace.com [scispace.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. resources.saylor.org [resources.saylor.org]
- 9. scispace.com [scispace.com]
- 10. Spectroscopic Methods in Organic Chemistry - Ian Fleming, Dudley Williams - Google ブックス [books.google.co.jp]
- 11. wjarr.com [wjarr.com]
A Comparative Thermal Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid via Differential Scanning Calorimetry
This guide provides a comparative analysis of the thermal properties of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid and related biphenyl carboxylic acid derivatives. The primary technique discussed is Differential Scanning Calorimetry (DSC), a powerful thermoanalytical method used to characterize the thermal behavior of materials. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.
Comparative Thermal Data
The thermal characteristics of this compound and two comparable, non-brominated and regioisomeric, biphenyl carboxylic acids are summarized in the table below. The melting point is a key indicator of purity and thermal stability.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₉BrO₂ | 277.11 | 301 - 302[1] |
| 4-Biphenylcarboxylic acid | C₁₃H₁₀O₂ | 198.22 | 223 - 228[2] |
| 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid | C₁₃H₉BrO₂ | 277.11 | 160 - 163[3] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This section outlines a general procedure for the thermal analysis of this compound and its analogues using a heat-flux DSC instrument.
Objective: To determine the melting point, enthalpy of fusion, and thermal stability of the analyte.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Analytical balance (±0.01 mg)
-
High-purity nitrogen gas (99.99%)
-
Sample: this compound (or analogue)
-
Reference: Empty, hermetically sealed aluminum pan
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into a clean aluminum DSC pan.
-
Hermetically seal the pan using a crimper. This is crucial to prevent any loss of sample due to sublimation or decomposition.
-
Prepare an identical empty pan to be used as a reference.
-
-
Instrument Setup:
-
Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
Place the sample pan and the reference pan into their respective positions in the DSC autosampler or manual cell.
-
-
Thermal Method:
-
Equilibrate the system at a starting temperature, for example, 25°C.
-
Ramp the temperature at a controlled heating rate, typically 10°C/min, to a final temperature well above the expected melting point (e.g., 350°C for this compound).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. This value provides information about the crystallinity of the material.
-
Any other thermal events, such as decomposition, will be observed as exothermic or endothermic deviations from the baseline.
-
Experimental Workflow
The following diagram illustrates the key steps in the DSC characterization of this compound.
References
Comparative Cross-Reactivity Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid Derivatives: A Methodological Guide
Introduction
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid and its derivatives represent a significant scaffold in medicinal chemistry and drug discovery. The biphenyl core is a versatile structural motif found in numerous pharmacologically active compounds.[1] Understanding the selectivity and potential for off-target binding of these derivatives is crucial for developing safe and effective therapeutics. Cross-reactivity, the binding of a compound to targets other than the intended one, can lead to unforeseen side effects or a dilution of the desired therapeutic effect.[2] This guide provides a framework for assessing the cross-reactivity of this compound derivatives. While specific experimental cross-reactivity data for this class of compounds is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that researchers can use to conduct and interpret their own comparative studies.
Data Presentation: Hypothetical Cross-Reactivity Profiles
To illustrate how cross-reactivity data for this compound derivatives would be presented, the following tables summarize hypothetical results from two common assay types: a competitive enzyme-linked immunosorbent assay (ELISA) and a receptor binding assay.
Table 1: Competitive ELISA Data for a Panel of Structurally Related Analogs
This table presents hypothetical data for the cross-reactivity of several this compound derivatives as determined by a competitive ELISA designed to detect the parent compound. The IC50 value represents the concentration of the analog required to inhibit 50% of the binding of a labeled parent compound to a specific antibody. The cross-reactivity is calculated relative to the parent compound.
| Compound ID | Derivative Substitution | IC50 (nM) | % Cross-Reactivity |
| Parent | 4'-Bromo | 15.2 | 100% |
| Analog A | 4'-Chloro | 25.8 | 58.9% |
| Analog B | 4'-Fluoro | 45.1 | 33.7% |
| Analog C | 4'-Iodo | 18.5 | 82.2% |
| Analog D | 3'-Bromo | 150.7 | 10.1% |
| Analog E | Unsubstituted | >1000 | <1.5% |
Table 2: Receptor Binding Affinity (Ki) for Primary Target vs. Off-Targets
This table illustrates hypothetical binding affinities (Ki values) of the parent compound and its derivatives for a primary therapeutic target and two potential off-target receptors. A lower Ki value indicates a higher binding affinity.
| Compound ID | Primary Target Ki (nM) | Off-Target 1 Ki (nM) | Off-Target 2 Ki (nM) |
| Parent | 22.5 | 1,250 | >10,000 |
| Analog A | 30.1 | 980 | >10,000 |
| Analog B | 55.8 | 2,500 | >10,000 |
| Analog C | 25.3 | 1,100 | 8,500 |
| Analog D | 210.4 | 5,300 | >10,000 |
| Analog E | >5,000 | >10,000 | >10,000 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity studies. Below are protocols for the two key experiments presented in the hypothetical data tables.
Competitive ELISA Protocol
This assay is designed to quantify the cross-reactivity of derivatives with an antibody raised against the parent this compound.[3][4]
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Antibody specific to this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H2SO4)
-
Parent compound and analog standards
Procedure:
-
Coating: Coat the wells of a 96-well plate with a conjugate of this compound and a carrier protein (e.g., BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Prepare serial dilutions of the parent compound (for standard curve) and the test analogs. In a separate plate, pre-incubate the primary antibody with the standards or test compounds for 30 minutes.
-
Incubation: Add the antibody-compound mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature. During this step, the free analogs in solution will compete with the coated antigen for binding to the primary antibody.
-
Secondary Antibody: Wash the plate three times. Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add the substrate solution and incubate in the dark until sufficient color develops.
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot a standard curve of absorbance versus the log of the parent compound concentration. Determine the IC50 values for the parent and analog compounds. Calculate the percent cross-reactivity using the formula: (%CR) = (IC50 of Parent / IC50 of Analog) x 100.[5]
Radioligand Receptor Binding Assay Protocol
This assay measures the affinity of the test compounds for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.[6][7][8]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., [3H]-labeled known antagonist)
-
Assay Buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)
-
Parent compound and analog standards
-
Scintillation fluid
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In assay tubes, combine the receptor preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compounds (parent or analogs).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of each compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
Diagrams can effectively illustrate complex workflows and biological pathways. The following are examples created using the DOT language.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive ELISA Kits [antibodies.com]
- 4. Competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantitative Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Guide to qNMR and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and potentiometric titration—for the precise analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid.
This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to clarify workflows and relationships, enabling an objective evaluation of each method's performance.
Quantitative NMR (qNMR) Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds with high precision and accuracy, directly traceable to the International System of Units (SI).[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[1]
Key Advantages of qNMR:
-
Primary Method: qNMR is a primary analytical method, meaning it does not require a calibration curve using a standard of the same analyte.
-
High Precision and Accuracy: When performed correctly, qNMR can achieve high levels of precision and accuracy.
-
Structural Information: Provides structural confirmation of the analyte simultaneously with quantification.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol: qNMR Analysis of this compound
1. Materials and Reagents:
-
This compound (Analyte)
-
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d6 (DSS-d6)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
2. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR analysis. The ideal internal standard should:
-
Have a high purity that is accurately known.
-
Be stable and not react with the analyte or solvent.
-
Have signals that do not overlap with the analyte's signals.[2]
-
Be soluble in the chosen deuterated solvent.[2]
For this compound, the aromatic protons are expected to resonate in the region of 7.0-8.5 ppm. Therefore, internal standards with signals in a clear region of the spectrum are required. 1,4-BTMSB-d4 and DSS-d6 are suitable as they both produce a sharp singlet at approximately 0 ppm, far from the aromatic signals of the analyte.[3]
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., 1,4-BTMSB-d4) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d6.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[4]
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°. A 90° pulse provides better signal-to-noise but requires a longer relaxation delay.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation. A typical starting value is 30 seconds.
-
Acquisition Time (aq): Sufficient to resolve the signals, typically 2-4 seconds.
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
5. Data Processing and Quantification:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and the signal of the internal standard. For this compound, the aromatic protons can be used for integration. For 1,4-BTMSB-d4 or DSS-d6, the singlet at ~0 ppm is used.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Visualization of the qNMR Workflow
References
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
Degradation Profile of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Analysis Based on Analogous Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential degradation products of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. Due to a lack of publicly available experimental data on the forced degradation of this specific compound, this analysis is based on documented degradation pathways of structurally similar compounds: 4-bromobiphenyl and 4-phenylbenzoic acid. The information herein is intended to serve as a predictive guide for researchers undertaking stability studies and analytical method development for this compound and related substances.
Predicted Degradation Pathways
Based on the known degradation of 4-bromobiphenyl and 4-phenylbenzoic acid, the primary degradation pathways for this compound are predicted to be dehalogenation and decarboxylation .
-
Photodegradation and anaerobic microbial action are likely to induce reductive debromination, cleaving the carbon-bromine bond to yield biphenyl-4-carboxylic acid.[1][2] Further photolytic stress, particularly in the presence of a photocatalyst like TiO2, may lead to subsequent decarboxylation.[3]
-
Thermal stress , especially under conditions such as in subcritical water, is predicted to cause decarboxylation, resulting in the formation of 4-bromobiphenyl.[4] High-temperature combustion would lead to the formation of carbon monoxide and carbon dioxide.[5]
-
Oxidative conditions may lead to the formation of hydroxylated and further fragmented species, including brominated phenols and benzene derivatives, although specific products are difficult to predict without experimental data.[6]
The interplay of these pathways suggests that biphenyl could be a terminal degradation product under several stress conditions.
Comparative Data of Predicted Degradation Products
The following table summarizes the predicted degradation products of this compound and the conditions under which they are likely to form. This is compared with known degradation products of its structural analogs.
| Stress Condition | Predicted Degradation Products of this compound | Known Degradation Products of 4-Bromobiphenyl | Known Degradation Products of 4-Phenylbenzoic Acid |
| Photodegradation (UV) | Biphenyl-4-carboxylic acid, Biphenyl, p-Terphenyl | Biphenyl, p-Terphenyl[1] | Not specified, likely stable |
| Oxidative (e.g., H₂O₂) | Hydroxylated derivatives, Brominated phenols | Not specified | Not specified |
| Acid/Base Hydrolysis | Likely stable | Not a significant pathway[2] | Stable |
| Thermal | 4-Bromobiphenyl (via decarboxylation), Benzene, Brominated benzenes, CO, CO₂ | Not specified | Benzene (in subcritical water), CO, CO₂ (combustion)[4] |
| Anaerobic Microbial | Biphenyl-4-carboxylic acid | Biphenyl[1][2] | Not specified |
Experimental Protocols
The following are generalized experimental protocols adapted from studies on related compounds, which can serve as a starting point for the forced degradation of this compound.
Photodegradation Study
-
Objective: To assess the susceptibility of the compound to degradation by UV light.
-
Method: A solution of this compound in a suitable solvent (e.g., methanol-water mixture) is prepared and placed in a quartz reaction vessel. The vessel is then exposed to a controlled UV light source (e.g., a high-pressure mercury lamp) in a photoreactor. Samples are withdrawn at specified time intervals and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. A control sample is kept in the dark under the same temperature conditions.[2]
Thermal Degradation Study
-
Objective: To evaluate the stability of the compound under high-temperature conditions.
-
Method: A solid sample of this compound is placed in a thermostatically controlled oven at a high temperature (e.g., 80°C or higher). For solution-state thermal degradation, a solution of the compound is heated in a sealed vial. Samples are collected at various time points and analyzed by HPLC. For more aggressive thermal stress, the compound can be subjected to pyrolysis, and the volatile degradation products can be analyzed by GC-MS.[7]
Oxidative Degradation Study
-
Objective: To determine the compound's lability to oxidation.
-
Method: A solution of this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature, protected from light, to prevent confounding photodegradation. Samples are taken at different time points, the reaction is quenched (e.g., by adding an antioxidant like sodium bisulfite), and the samples are analyzed by HPLC.
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for the analysis of degradation products.
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 7. m.ciop.pl [m.ciop.pl]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid
Disclaimer: Information on the specific toxicological properties of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is not fully available. The following procedures are based on safety data for structurally similar compounds, including 4-Bromobiphenyl and Biphenyl-4-carboxylic acid, and are intended to provide a comprehensive guide for safe handling and disposal in a laboratory setting.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these step-by-step procedures is vital for ensuring personal safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to employ the following safety measures to minimize exposure risks.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][2]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses that comply with OSHA standards.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling.[1][2]
-
Body Protection: A lab coat and closed-toe shoes are mandatory to prevent skin contact.[1][2]
-
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4][5] Do not eat, drink, or smoke in areas where this chemical is used or stored.[3][4]
Hazard and Property Profile
Understanding the physical and chemical properties of a substance is the first step toward its safe disposal. The data below is compiled from information on closely related biphenyl compounds.
| Property | Value | Reference / Notes |
| Appearance | Off-white to beige solid (powder or crystal form). | [3][4][5] |
| Molecular Formula | C₁₃H₉BrO₂ | Based on chemical structure. |
| Melting Point | 89 - 228 °C / 192.2 - 442.4 °F | This range is based on similar compounds like 4-Bromobiphenyl and [1,1'-Biphenyl]-4-carboxylic acid.[3][4] |
| Boiling Point | ~310 °C / 590 °F | Based on 4-Bromobiphenyl.[3] |
| Flash Point | ~143 °C / 289.4 °F | Based on 4-Bromobiphenyl.[3] |
| Solubility | Insoluble in water. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1][4] |
| Hazard Class | Considered hazardous by OSHA 2012 Hazard Communication Standard. | [3] Harmful if swallowed, causes skin irritation, and can cause serious eye damage/irritation. May also cause respiratory irritation.[1] |
| Environmental Hazard | Very toxic to aquatic life.[1][3] Discharge into the environment must be avoided. | [1] As a halogenated aromatic compound, it is expected to persist in the environment.[1] |
Experimental Protocols: Spill and Waste Management
Spill Cleanup Procedure:
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the space is well-ventilated.[1]
-
Don PPE: Before addressing the spill, put on the required personal protective equipment (safety goggles, chemical-resistant gloves, lab coat).[1]
-
Contain and Clean:
-
For small, solid spills, gently dampen the material with a solvent like ethanol to prevent dust from becoming airborne.[1]
-
Carefully sweep or shovel the dampened material into a suitable, clearly labeled container for hazardous waste disposal.[1][6]
-
Use absorbent paper dampened with ethanol to wipe up any remaining residue.[1]
-
-
Decontaminate: Wash the contaminated surface first with ethanol and then thoroughly with soap and water.[1]
-
Dispose of Cleanup Materials: Seal all contaminated cleanup materials (e.g., absorbent paper, gloves) in a vapor-tight plastic bag and place it into the designated hazardous waste container.[1]
Proper Disposal Procedure:
This compound must be disposed of as hazardous waste. Under no circumstances should this chemical be discarded in regular trash or poured down the drain.[1]
-
Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.[2] Avoid mixing it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[2]
-
Container Management: The hazardous waste container must be kept tightly closed and stored in a cool, dry, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents.[2][5][6]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[1] The likely method for final disposal is high-temperature incineration.[1]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[2][6]
Visualizing the Disposal Workflow
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. The following procedures are designed to minimize risk and ensure a safe operational workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent adverse health effects. Based on data from structurally similar compounds, the primary hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory to ensure the safety of laboratory personnel.[3]
The following table summarizes the required PPE for handling this compound:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes.[3] A face shield should be worn over the goggles to offer additional protection against splashes.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] For tasks with a higher risk of splash, double-gloving is advised.[3] Gloves must be inspected before use and changed immediately if contaminated.[5] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, flame-resistant lab coat that is fully buttoned is required to protect against skin contact.[3][5] |
| Respiratory | NIOSH-Approved Respirator or Fume Hood | All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[2][5] If a fume hood is not available, a NIOSH-approved respirator is necessary.[5] |
| Feet | Closed-Toe Shoes | Closed-toe shoes are required to protect against spills.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for minimizing exposure and preventing accidents during the handling of this compound.
1. Preparation:
-
Ensure that a certified chemical fume hood is operational and uncluttered.[3]
-
Verify that all necessary PPE is available and in good condition.[5]
-
Locate the nearest eyewash station and safety shower before beginning work.[3]
-
Have appropriate spill containment materials readily accessible.
2. Handling:
-
Conduct all weighing and transferring of the solid chemical within a chemical fume hood to minimize dust inhalation.[5]
-
Use compatible tools, such as spatulas and weighing paper, to handle the compound.[5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.[3]
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing the chemical in a designated, properly labeled, and sealed container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[5]
-
Container Management: Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.[5]
-
Disposal Procedure: Dispose of the chemical waste through your institution's approved hazardous waste program.[1][5] All disposal activities must comply with local, state, and federal regulations.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this chemical, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
